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  • Product: 1,1'-Ethynylenedicyclohexanol
  • CAS: 78-54-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1'-Ethynylenedicyclohexanol for Advanced Research and Development

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1'-Ethynylenedicyclohexanol. It is intended for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1'-Ethynylenedicyclohexanol. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this unique molecule as a versatile building block in their synthetic and medicinal chemistry endeavors. The information presented herein is a synthesis of established chemical principles and available experimental data, designed to provide both foundational knowledge and practical insights.

Introduction: Unveiling a Symmetrical Acetylenic Diol

1,1'-Ethynylenedicyclohexanol, a C14 symmetrical diol, presents a rigid acetylenic linker flanked by two sterically hindered tertiary alcohol functionalities. This unique structural arrangement imparts a distinct set of chemical and physical properties, making it a molecule of interest for applications ranging from polymer chemistry to its potential as a scaffold in the design of novel therapeutic agents. The presence of two reactive hydroxyl groups and a central carbon-carbon triple bond offers multiple avenues for chemical modification, allowing for the construction of more complex molecular architectures.

Molecular Structure and Identification

A clear understanding of the molecule's identity is paramount for any scientific investigation. The following section details the key identifiers for 1,1'-Ethynylenedicyclohexanol.

Systematic and Common Nomenclature:

  • IUPAC Name: 1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol[1]

  • CAS Number: 78-54-6[1]

  • Common Synonyms: Bis(1-hydroxycyclohexyl)acetylene, 1,1'-(1,2-Ethynediyl)bis[cyclohexanol][1]

The structure of 1,1'-Ethynylenedicyclohexanol is characterized by a central ethyne unit to which two cyclohexanol rings are attached at the 1-position.

Caption: 2D structure of 1,1'-Ethynylenedicyclohexanol.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. Below is a summary of the known physicochemical data for 1,1'-Ethynylenedicyclohexanol.

PropertyValueSource
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Melting Point 105-107 °CCommercial supplier data
Boiling Point Not available
Solubility Based on its structure with two polar hydroxyl groups and a significant nonpolar hydrocarbon backbone, 1,1'-Ethynylenedicyclohexanol is expected to be sparingly soluble in water but soluble in polar organic solvents such as alcohols (ethanol, methanol), acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be limited.General chemical principles

Synthesis and Purification

The synthesis of 1,1'-Ethynylenedicyclohexanol is typically achieved through a two-step process, starting from cyclohexanone. The causality behind this synthetic route lies in the strategic formation of the key building block, 1-ethynylcyclohexanol, followed by its dimerization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Ethynylcyclohexanol cluster_step2 Step 2: Oxidative Coupling Cyclohexanone Cyclohexanone Reaction1 Ethynylation Cyclohexanone->Reaction1 Acetylene Acetylene Acetylene->Reaction1 Base Strong Base (e.g., KOH or NaNH₂) Base->Reaction1 Ethynylcyclohexanol 1-Ethynylcyclohexanol Ethynylcyclohexanol_dimer 1-Ethynylcyclohexanol Ethynylcyclohexanol->Ethynylcyclohexanol_dimer Intermediate Reaction1->Ethynylcyclohexanol Reaction2 Glaser or Hay Coupling Ethynylcyclohexanol_dimer->Reaction2 Catalyst Copper(I) or Copper(II) catalyst (e.g., CuCl/TMEDA or Cu(OAc)₂) Catalyst->Reaction2 Oxidant Oxidant (e.g., O₂ or Pyridine) Oxidant->Reaction2 Product 1,1'-Ethynylenedicyclohexanol Reaction2->Product

Caption: Synthetic workflow for 1,1'-Ethynylenedicyclohexanol.

Step 1: Synthesis of 1-Ethynylcyclohexanol

The precursor, 1-ethynylcyclohexanol, is synthesized via the nucleophilic addition of an acetylide anion to cyclohexanone.

Protocol:

  • Acetylide Formation: A strong base, such as potassium hydroxide (KOH) in an appropriate solvent or sodium amide (NaNH₂) in liquid ammonia, is used to deprotonate acetylene gas, forming the highly nucleophilic acetylide anion.

  • Nucleophilic Addition: Cyclohexanone is added to the solution containing the acetylide anion. The acetylide attacks the electrophilic carbonyl carbon of cyclohexanone.

  • Workup: The reaction is quenched with a proton source, typically a weak acid or water, to protonate the resulting alkoxide and yield 1-ethynylcyclohexanol.

  • Purification: The product is then purified by distillation under reduced pressure.

Step 2: Synthesis of 1,1'-Ethynylenedicyclohexanol (Glaser-Hay Coupling)

The dimerization of the terminal alkyne, 1-ethynylcyclohexanol, is achieved through an oxidative coupling reaction, commonly known as the Glaser or Hay coupling. This reaction forms a symmetrical 1,3-diyne.

Protocol (Illustrative Glaser-Hay Conditions):

  • Catalyst Preparation: A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), is complexed with a ligand, typically a bidentate amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), in a suitable solvent (e.g., acetone or pyridine).

  • Reaction Initiation: 1-Ethynylcyclohexanol is added to the catalyst solution.

  • Oxidation: An oxidant, often molecular oxygen (bubbled through the solution) or a stoichiometric amount of a copper(II) salt like copper(II) acetate in pyridine (Eglinton conditions), is introduced to facilitate the coupling.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is worked up to remove the copper catalyst, often by washing with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA). The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1,1'-Ethynylenedicyclohexanol.

Spectroscopic and Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key signals would include a broad singlet for the two hydroxyl protons (which may be exchangeable with D₂O) and a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm) corresponding to the twenty protons of the two cyclohexyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments. Due to symmetry, only seven distinct carbon signals are expected: one for the acetylenic carbons, and six for the carbons of the cyclohexyl ring. The quaternary carbon attached to the hydroxyl group would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the two hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

  • C≡C Stretch: A weak to medium absorption band is anticipated in the region of 2100-2260 cm⁻¹ for the C≡C stretching vibration. In symmetrical alkynes, this peak can be very weak or absent due to the lack of a change in dipole moment during the vibration.

  • C-H (sp³) Stretch: Strong absorptions will be present just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H stretching of the cyclohexyl rings.

  • C-O Stretch: A C-O stretching vibration for the tertiary alcohol is expected in the fingerprint region, typically around 1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 222.

  • Fragmentation: Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of the cyclohexyl rings would also contribute to the overall pattern.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 1,1'-Ethynylenedicyclohexanol is dictated by its two primary functional groups: the tertiary alcohols and the internal alkyne.

Reactivity_Diagram cluster_alcohol Reactions of the Tertiary Alcohols cluster_alkyne Reactions of the Alkyne Start 1,1'-Ethynylenedicyclohexanol Esterification Esterification (with Acyl Chlorides or Anhydrides) Start->Esterification RCOCl, base Etherification Etherification (Williamson Ether Synthesis - challenging) Start->Etherification 1. Base 2. R-X Dehydration Dehydration (under harsh acidic conditions) Start->Dehydration H⁺, heat Hydrogenation Hydrogenation (to Alkene or Alkane) Start->Hydrogenation H₂, Catalyst Halogenation Halogenation (Addition of X₂) Start->Halogenation Br₂, Cl₂ Cycloaddition Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry) Start->Cycloaddition Dienes, Azides, etc.

Caption: Potential reaction pathways of 1,1'-Ethynylenedicyclohexanol.

  • Reactions of the Tertiary Alcohols: The tertiary nature of the hydroxyl groups makes them sterically hindered, which can influence their reactivity.

    • Esterification: Esterification with carboxylic acids (Fischer esterification) is generally difficult with tertiary alcohols. However, they can be converted to esters using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.

    • Dehydration: Under strong acidic conditions and heat, tertiary alcohols can undergo dehydration via an E1 mechanism to form alkenes.[2]

  • Reactions of the Internal Alkyne: The internal alkyne is a site of unsaturation that can undergo various addition and cycloaddition reactions.

    • Hydrogenation: The alkyne can be selectively reduced to the corresponding cis-alkene using Lindlar's catalyst or fully reduced to the alkane with catalysts like palladium on carbon.

    • Cycloaddition Reactions: The alkyne can participate as a dienophile in Diels-Alder reactions or in various metal-catalyzed cycloadditions, providing a route to complex cyclic and polycyclic structures.

Applications in Drug Development and Materials Science

While direct pharmacological studies on 1,1'-Ethynylenedicyclohexanol are not widely reported, its structural motifs are of significant interest in medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The rigid 1,3-diyne linker can serve as a non-rotatable spacer to position pharmacophoric groups at a defined distance and orientation. This is a valuable strategy in rational drug design for probing the binding sites of receptors and enzymes. The two hydroxyl groups provide convenient handles for the attachment of various functionalities. Acetylenic groups are recognized as privileged structures in medicinal chemistry, appearing in a range of therapeutic agents.[3]

  • Building Block for Complex Molecules: As a bifunctional molecule, it can be used as a cross-linking agent or a monomer in the synthesis of polymers with unique thermal and mechanical properties. The diyne functionality is also a precursor for the synthesis of polydiacetylenes, which have interesting optical and electronic properties.

  • Potential Biological Activity: Acetylenic diols as a class have been investigated for various applications, including as surfactants and in some cases, for their biological activities. While no specific data is available for this compound, its structural similarity to other biologically active diols suggests that it and its derivatives could be candidates for biological screening.

Safety and Handling

1,1'-Ethynylenedicyclohexanol is classified as a hazardous substance and should be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1,1'-Ethynylenedicyclohexanol is a symmetrical molecule with a rich chemistry stemming from its tertiary alcohol and internal alkyne functionalities. While its direct application in drug development is yet to be extensively explored, its potential as a rigid, bifunctional scaffold makes it a valuable building block for the synthesis of complex and potentially bioactive molecules. The synthetic routes are well-established, and its characterization can be readily achieved using standard analytical techniques. This guide provides a solid foundation for researchers to understand and effectively utilize this versatile compound in their research and development activities.

References

  • PubChem. 1,1'-Ethynylenedicyclohexanol. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

  • PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,1'-Ethynylenedicyclohexanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,1'-Ethynylenedicyclohexanol, a symmetrical diol with a central acetylene unit. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1'-Ethynylenedicyclohexanol, a symmetrical diol with a central acetylene unit. We will delve into its chemical identity, spectroscopic characteristics, synthesis, safety protocols, and potential applications, offering insights for its use in research and development.

Chemical Identity and Nomenclature

1,1'-Ethynylenedicyclohexanol is a molecule featuring two cyclohexanol rings linked by an ethynylene bridge. This unique structure imparts rigidity and specific chemical functionalities, making it a molecule of interest for various chemical syntheses.

Synonyms and Identifiers:

To ensure clarity and facilitate comprehensive literature and database searches, a list of synonyms and identifiers for 1,1'-Ethynylenedicyclohexanol is provided below.

Identifier TypeValue
IUPAC Name 1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol[1]
CAS Number 78-54-6[1]
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol
Common Synonyms Bis(1-hydroxycyclohexyl)acetylene, Cyclohexanol, 1,1'-(1,2-ethynediyl)bis-[1]
Other Identifiers NSC 4321, BRN 2101034, UNII-3AAU8H5L62[1]

Molecular Structure:

Synthesis_Pathway cluster_reactants Reactants Cyclohexanone Cyclohexanone (2 eq.) Product 1,1'-Ethynylenedicyclohexanol Cyclohexanone->Product Acetylene Acetylene Intermediate Acetylide dianion formation Acetylene->Intermediate Deprotonation Base Strong Base (e.g., KOH or NaNH₂) Base->Intermediate Solvent Inert Solvent (e.g., THF, ether) Solvent->Product Reaction Medium Intermediate->Product Nucleophilic attack on cyclohexanone Workup Aqueous Workup Product->Workup

Caption: Proposed synthesis of 1,1'-Ethynylenedicyclohexanol.

Experimental Protocol (Hypothetical):

This protocol is based on the general principles of the Favorskii reaction and should be optimized and validated experimentally.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with a suspension of a strong base (e.g., potassium hydroxide) in an anhydrous, inert solvent (e.g., tetrahydrofuran).

  • Acetylene Introduction: A stream of dry acetylene gas is bubbled through the stirred suspension to form the potassium acetylide in situ.

  • Ketone Addition: Two molar equivalents of cyclohexanone, dissolved in the reaction solvent, are added dropwise to the reaction mixture at a controlled temperature (typically low to moderate).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched with water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1,1'-Ethynylenedicyclohexanol.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Based on the structure of 1,1'-Ethynylenedicyclohexanol, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. The protons of the two cyclohexyl rings would be equivalent. Signals corresponding to the methylene protons of the cyclohexyl rings would appear in the aliphatic region (typically 1.0-2.0 ppm). A signal for the hydroxyl protons would also be present, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the different carbon environments in the molecule. Key signals would include those for the sp-hybridized carbons of the alkyne group (typically in the 70-90 ppm range), the quaternary carbons of the cyclohexyl rings attached to the hydroxyl and alkyne groups, and the methylene carbons of the cyclohexyl rings.

Infrared (IR) Spectroscopy:

The IR spectrum would provide information about the functional groups present. [1]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclohexyl rings.

  • C≡C Stretch: A weak to medium absorption band around 2100-2260 cm⁻¹ would indicate the presence of the internal alkyne.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is expected for the C-O stretching of the tertiary alcohol groups.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 222.32. Common fragmentation patterns would likely involve the loss of water and fragmentation of the cyclohexyl rings.

Safety and Handling

1,1'-Ethynylenedicyclohexanol is classified with several GHS hazard statements, indicating the need for careful handling. [1] GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Potential Applications in Research and Drug Development

The rigid, difunctional nature of 1,1'-Ethynylenedicyclohexanol makes it a potentially valuable building block in several areas of chemical research and development.

Polymer Chemistry:

The two hydroxyl groups and the central alkyne moiety offer multiple points for polymerization or cross-linking.

  • Polyester and Polyurethane Synthesis: The diol functionality allows it to be used as a monomer in the synthesis of polyesters and polyurethanes. The rigid acetylenic core would impart unique thermal and mechanical properties to the resulting polymers.

  • Cross-linking Agent: The alkyne group can participate in various reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a potential cross-linking agent for creating robust polymer networks.

Organic Synthesis and Medicinal Chemistry:

As a chemical intermediate, 1,1'-Ethynylenedicyclohexanol can be a precursor to more complex molecules.

  • Scaffold for Drug Discovery: The rigid, three-dimensional structure can serve as a scaffold for the synthesis of novel compounds with potential biological activity. The hydroxyl groups can be further functionalized to introduce various pharmacophores. While no specific applications in drug development have been identified in the searched literature, its structural motifs are of interest in medicinal chemistry for creating conformationally restricted molecules.

  • Synthesis of Macrocycles and Cages: The linear and rigid nature of the ethynylene linker makes it an attractive component for the construction of macrocyclic and cage-like structures through reactions involving the terminal hydroxyl groups.

Conclusion

1,1'-Ethynylenedicyclohexanol is a symmetrical diol with a unique combination of a rigid acetylenic core and reactive hydroxyl functionalities. Its synthesis, while not explicitly detailed in readily available literature, can be logically approached through the well-established Favorskii reaction. The molecule's structure suggests potential applications as a monomer or cross-linker in polymer chemistry and as a scaffold in organic synthesis and medicinal chemistry. As with any chemical, proper safety precautions must be observed during its handling and use. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

[1]PubChem. 1,1'-Ethynylenedicyclohexanol. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,1'-Ethynylenedicyclohexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Synthetic Potential of a Versatile Building Block 1,1'-Ethynylenedicyclohexanol, a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

1,1'-Ethynylenedicyclohexanol, a symmetrical diol featuring a central acetylene unit flanked by two cyclohexanol moieties, is a versatile and valuable building block in modern organic synthesis. Its unique structural features, including the reactive ethynyl group and the two tertiary alcohol functionalities, open doors to a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of 1,1'-Ethynylenedicyclohexanol, offering detailed application notes and robust protocols for its use in key organic reactions. The strategic application of this reagent can lead to the efficient construction of complex molecular architectures, including conjugated polymers, macrocycles, and spirocyclic systems, which are of significant interest in materials science and drug discovery.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
CAS Number 78-54-6[1]
Appearance White to off-white solid
Melting Point 98-102 °C
Boiling Point 180 °C at 15 mmHg
Solubility Soluble in common organic solvents such as THF, acetone, and methanol.

Safety and Handling:

1,1'-Ethynylenedicyclohexanol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Application 1: A Reliable Acetylene Surrogate in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely employed in the synthesis of pharmaceuticals and functional materials.[2][3] While acetylene gas can be used directly, its handling presents significant challenges. 1-Ethynylcyclohexanol, a related monoalkyne, has been demonstrated to be an effective and safer acetylene surrogate in Sonogashira couplings.[2] By analogy, 1,1'-Ethynylenedicyclohexanol can serve as a precursor to a di-alkyne in situ or be used to generate bis-coupled products, making it a valuable tool for the synthesis of complex conjugated systems.

Mechanistic Rationale:

The reaction proceeds through a catalytic cycle involving both palladium and copper catalysts.[4] The key steps involve the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. When using 1,1'-Ethynylenedicyclohexanol, both alkyne protons can participate, leading to the formation of disubstituted products.

Sonogashira_Coupling cluster_1 A Pd(0)L2 C Oxidative Addition B Ar-X D Ar-Pd(II)-X(L2) C->D F Transmetalation D->F CuX E Cu-C≡C-R E->F G Ar-Pd(II)-C≡C-R(L2) F->G H Reductive Elimination G->H H->A Regeneration I Ar-C≡C-R H->I

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.
Protocol: Synthesis of a Bis-Arylacetylene Derivative

This protocol describes a general procedure for the double Sonogashira coupling of 1,1'-Ethynylenedicyclohexanol with an aryl iodide.

Materials:

Reagent/MaterialGradeSupplier
1,1'-Ethynylenedicyclohexanol≥98%Commercially available
Aryl IodideReagent gradeCommercially available
Pd(PPh₃)₂Cl₂Catalyst gradeCommercially available
Copper(I) Iodide (CuI)Reagent gradeCommercially available
Triethylamine (Et₃N)AnhydrousCommercially available
Tetrahydrofuran (THF)AnhydrousCommercially available
Saturated aq. NH₄Cl
Ethyl AcetateACS grade
Brine
Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1'-Ethynylenedicyclohexanol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous triethylamine (Et₃N) (5.0 eq).

  • To the resulting mixture, add the aryl iodide (2.2 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bis-arylacetylene derivative.

Expected Outcome: The reaction is expected to yield the corresponding bis-arylacetylene product. Yields can vary depending on the specific aryl iodide used but are generally in the range of 60-90%.

Application 2: Oxidative Homocoupling via Glaser-Hay Coupling for Macrocycle Synthesis

The Glaser coupling, and its modern variant the Hay coupling, are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes.[5][6][7] This reaction is particularly useful for the synthesis of macrocycles and conjugated polymers.[8][9] 1,1'-Ethynylenedicyclohexanol, with its two terminal alkyne functionalities after in-situ or prior deprotection of the hydroxyl groups, is an ideal substrate for intramolecular Glaser-Hay coupling to form unique macrocyclic structures.

Mechanistic Rationale:

The Glaser-Hay coupling typically employs a copper(I) salt and a base in the presence of an oxidant (often air or oxygen). The proposed mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. Reductive elimination from two copper(II) acetylide complexes yields the diyne and regenerates the copper(I) catalyst.

Glaser_Hay_Coupling A 2 R-C≡C-H C Formation of Copper Acetylide A->C B 2 Cu(I) B->C D 2 R-C≡C-Cu(I) C->D E Oxidation (e.g., O2) D->E F 2 R-C≡C-Cu(II) E->F G Reductive Elimination F->G G->B Regeneration H R-C≡C-C≡C-R G->H

Figure 2: Simplified Mechanism of Glaser-Hay Coupling.
Protocol: Synthesis of a Macrocyclic Diyne

This protocol outlines a general procedure for the intramolecular Glaser-Hay coupling of a derivative of 1,1'-Ethynylenedicyclohexanol. Note that this may require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Materials:

Reagent/MaterialGradeSupplier
1,1'-Ethynylenedicyclohexanol derivativeSynthesized
Copper(I) Chloride (CuCl)Reagent gradeCommercially available
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Reagent gradeCommercially available
Dichloromethane (DCM)AnhydrousCommercially available
Oxygen (O₂) or Air
Saturated aq. NH₄Cl
Ethyl AcetateACS grade
Brine
Anhydrous MgSO₄

Procedure:

  • Set up a syringe pump for the slow addition of the starting material.

  • In a large, three-necked round-bottom flask equipped with a stirrer and a gas inlet, dissolve CuCl (0.2 eq) and TMEDA (0.2 eq) in a large volume of anhydrous DCM under an atmosphere of oxygen or while bubbling air through the solution.

  • Using the syringe pump, slowly add a solution of the 1,1'-Ethynylenedicyclohexanol derivative (1.0 eq) in a large volume of anhydrous DCM to the reaction mixture over a period of 12-24 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional 12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired macrocyclic diyne.

Application 3: Monomer for Polymer Synthesis

The bifunctional nature of 1,1'-Ethynylenedicyclohexanol makes it an attractive monomer for the synthesis of various polymers. The ethynyl groups can undergo polymerization through different mechanisms, including Sonogashira polymerization, to create conjugated polymers with interesting optical and electronic properties.[10] The cyclohexanol moieties can also be functionalized to tune the polymer's solubility and other physical characteristics.

Workflow for Sonogashira Polymerization:

Sonogashira_Polymerization MonomerA 1,1'-Ethynylenedicyclohexanol (or derivative) Polymerization Sonogashira Polymerization MonomerA->Polymerization MonomerB Di-haloarene MonomerB->Polymerization Catalyst Pd/Cu Catalyst, Base Catalyst->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Purification Purification (Precipitation/Filtration) Polymer->Purification Characterization Characterization (GPC, NMR, UV-Vis) Purification->Characterization

Figure 3: Workflow for Sonogashira Polymerization.
Protocol: Synthesis of a Poly(arylene ethynylene)

This protocol provides a general method for the Sonogashira polymerization of 1,1'-Ethynylenedicyclohexanol with a di-iodoaryl monomer.

Materials:

Reagent/MaterialGradeSupplier
1,1'-Ethynylenedicyclohexanol≥98%Commercially available
Di-iodoaryl MonomerReagent gradeCommercially available
Pd(PPh₃)₄Catalyst gradeCommercially available
Copper(I) Iodide (CuI)Reagent gradeCommercially available
Diisopropylamine (DIPA)AnhydrousCommercially available
TolueneAnhydrousCommercially available
MethanolACS grade

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 1,1'-Ethynylenedicyclohexanol (1.0 eq), the di-iodoaryl monomer (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and anhydrous diisopropylamine (DIPA).

  • Heat the reaction mixture to 80 °C and stir for 48 hours. The formation of a precipitate may be observed as the polymer grows.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash it with methanol, and dry it under vacuum to obtain the crude polymer.

  • Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomers and catalyst residues.

Application 4: Precursor for Spirocyclic Compounds

Spirocycles are an important class of compounds in medicinal chemistry, often imparting favorable physicochemical and pharmacological properties to drug candidates.[11] The structure of 1,1'-Ethynylenedicyclohexanol, with its two cyclohexanol rings connected by a rigid acetylene linker, provides a unique scaffold for the synthesis of novel spirocyclic systems. The hydroxyl groups can be converted into leaving groups, followed by intramolecular reactions to form spirocyclic ethers or other heterocyclic systems. Alternatively, the alkyne can participate in cycloaddition reactions.

Proposed Synthetic Pathway to a Bis-Spiroether:

Spirocycle_Synthesis Start 1,1'-Ethynylenedicyclohexanol Step1 Activation of -OH groups (e.g., Tosylation) Start->Step1 Intermediate1 Bis-Tosyl-alkyne Step1->Intermediate1 Step2 Hydrogenation of Alkyne Intermediate1->Step2 Intermediate2 Bis-Tosyl-alkane Step2->Intermediate2 Step3 Intramolecular Cyclization (Base-mediated) Intermediate2->Step3 Product Bis-Spiroether Step3->Product

Figure 4: Proposed Synthetic Route to a Bis-Spiroether.

This proposed pathway highlights the potential of 1,1'-Ethynylenedicyclohexanol as a precursor to complex spirocyclic systems. The development of specific protocols for such transformations represents a promising area for future research.

Conclusion

1,1'-Ethynylenedicyclohexanol is a versatile and under-explored building block with significant potential in organic synthesis. Its ability to act as a precursor for di-alkynes in powerful C-C bond-forming reactions like the Sonogashira and Glaser-Hay couplings, as well as its utility as a monomer in polymerization reactions, makes it a valuable tool for the construction of diverse and complex molecular architectures. The protocols and application notes provided herein serve as a guide for researchers to harness the synthetic potential of this intriguing molecule in their own research endeavors, from the development of novel materials to the synthesis of potential therapeutic agents. Further exploration of the reactivity of 1,1'-Ethynylenedicyclohexanol is sure to uncover even more exciting applications in the future.

References

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Application

Application Note: 1,1'-Ethynylenedicyclohexanol as a Versatile Acetylene Surrogate in Pharmaceutical Synthesis

Abstract: The introduction of the ethynyl group is a cornerstone transformation in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the steroid class. However, the direct use of acetyle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The introduction of the ethynyl group is a cornerstone transformation in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the steroid class. However, the direct use of acetylene gas presents significant safety and handling challenges in both laboratory and manufacturing settings due to its high flammability and explosive nature.[1] This application note details the use of 1,1'-Ethynylenedicyclohexanol, a stable and crystalline solid, as a superior acetylene surrogate for key pharmaceutical transformations. We provide an in-depth analysis of its mechanism of action, detailed protocols for the synthesis of critical APIs like Ethinylestradiol and Gestodene, and its application in modern cross-coupling reactions, offering researchers a safer, more reliable, and easily scalable alternative to gaseous acetylene.

The Challenge of Acetylene and the Solid Surrogate Solution

The Industrial Problem with Gaseous Acetylene

Acetylene (C₂H₂) is a highly valuable C2 building block in organic synthesis.[2] Its utility, however, is shadowed by extreme operational hazards. It is a highly flammable gas that can form explosive mixtures with air over a wide range of concentrations.[3] Traditional methods for its use in API synthesis, such as bubbling the gas through a reaction mixture containing a strong base, require specialized equipment, stringent safety protocols, and are difficult to scale efficiently and safely.[4][5] These challenges have driven the search for solid "acetylene equivalents" that can generate the necessary acetylide nucleophile in situ under controlled conditions.

1,1'-Ethynylenedicyclohexanol: A Safer, Solid Acetylene Source

1,1'-Ethynylenedicyclohexanol stands out as an exemplary solution to this challenge. It is a commercially available, air-stable, crystalline solid that is easy to handle, store, and dispense.[6] Its strategic value lies in its ability to cleanly decompose under basic conditions to generate two equivalents of an acetylide nucleophile and two equivalents of cyclohexanone. This in situ generation avoids the hazards of handling gaseous acetylene while providing the required reactive species directly within the reaction vessel.

Physicochemical Properties & Safety Data

The key properties and safety information for 1,1'-Ethynylenedicyclohexanol are summarized below. It is crucial for researchers to consult the full Safety Data Sheet (SDS) before use.[7][8][9][10]

PropertyValueReference
IUPAC Name 1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol[6]
CAS Number 78-54-6[6]
Molecular Formula C₁₄H₂₂O₂[6]
Molecular Weight 222.32 g/mol [6]
Appearance White to off-white crystalline solid[6]
Melting Point 108-112 °C[6]
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Handling Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves and eye protection. Avoid dust formation.[7]

Mechanism of Action: Base-Catalyzed Retro-Favorskii Reaction

The utility of 1,1'-Ethynylenedicyclohexanol is predicated on its clean decomposition via a base-catalyzed retro-Favorskii type reaction.[11][12][13][14] The process is initiated by a strong base (e.g., KOH, NaH, t-BuOK), which deprotonates one of the tertiary hydroxyl groups. The resulting alkoxide initiates a fragmentation, cleaving a carbon-carbon bond to release an acetylide anion and a molecule of cyclohexanone. The reaction proceeds a second time to consume the entire molecule, ultimately generating the dianion of acetylene.

G cluster_0 Step 1: Deprotonation & First Fragmentation cluster_1 Step 2: Second Fragmentation A 1,1'-Ethynylenedicyclohexanol B Mono-alkoxide Intermediate A->B + Base (-BH⁺) C Acetylide-Cyclohexanol Adduct + Cyclohexanone B->C Retro-Favorskii Fragmentation D Acetylide-Cyclohexanol Adduct E Alkoxide of Adduct D->E + Base (-BH⁺) F Acetylene Dianion + Cyclohexanone E->F Fragmentation G reagents 1. Dissolve Estrone & 1,1'-Ethynylenedicyclohexanol in THF reaction 2. Add t-BuOK solution at 0-5°C 3. Stir at RT for 4-6h reagents->reaction Ethynylation workup 4. Quench with HCl 5. Liquid-Liquid Extraction reaction->workup Reaction Complete purification 6. Dry & Concentrate 7. Recrystallize from Methanol workup->purification product Pure Ethinylestradiol purification->product

Caption: Workflow for the synthesis of Ethinylestradiol.

Synthesis of Gestodene

Gestodene is a potent progestin used in oral contraceptives. [15][16]Its synthesis also relies on a key ethynylation step of a steroidal 17-ketone precursor, specifically a derivative of 18-methyl-gon-4-ene-3,17-dione. [17]

The protocol for synthesizing Gestodene is analogous to that of Ethinylestradiol. The starting material is typically 13β-ethyl-gon-4-ene-3,17-dione or a related protected intermediate. The ethynylation is performed selectively at the C17-ketone.

  • Key Causality: The C3-ketone is part of an α,β-unsaturated system, making it less electrophilic and sterically more hindered than the isolated C17-ketone. This inherent difference in reactivity allows for selective ethynylation at the desired C17 position without the need for protecting groups on the C3-ketone, simplifying the overall synthesis. The same reaction conditions (strong base, aprotic solvent, use of 1,1'-Ethynylenedicyclohexanol) are applicable. Subsequent synthetic steps would then be required to introduce the C15-C16 double bond characteristic of Gestodene. [17]

Application II: A Building Block for Cross-Coupling Reactions

The utility of 1,1'-Ethynylenedicyclohexanol extends beyond steroid chemistry into the realm of modern catalysis, particularly as a source for the parent acetylene (H-C≡C-H) scaffold in Sonogashira cross-coupling reactions. [18]

Sonogashira Coupling for Symmetrical Diarylacetylene Synthesis

The Sonogashira coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. By using 1,1'-Ethynylenedicyclohexanol, one can perform a one-pot, two-fold Sonogashira coupling to synthesize symmetrical diarylacetylenes without handling acetylene gas.

The reaction proceeds in two distinct phases within the same pot:

  • Acetylene Generation: A strong base (e.g., t-BuOK or Cs₂CO₃) catalyzes the retro-Favorskii fragmentation of 1,1'-Ethynylenedicyclohexanol to produce the acetylene dianion.

  • Cross-Coupling: The generated acetylene then participates in a standard Sonogashira catalytic cycle with two equivalents of an aryl halide.

  • General Protocol:

    • To a flask containing the Pd-catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and the aryl halide (2.2 eq) in an anhydrous solvent (e.g., THF or DMF), add 1,1'-Ethynylenedicyclohexanol (1.0 eq).

    • Add a suitable base (e.g., Cs₂CO₃ or an amine like Diisopropylamine).

    • Heat the reaction mixture (e.g., 60-80 °C) under an inert atmosphere until the starting materials are consumed.

    • Perform a standard aqueous workup followed by chromatographic purification to isolate the symmetrical diarylacetylene.

G cluster_gen In Situ Generation Pd0 Pd(0)L₂ Pd_Ar Ar-Pd(II)-XL₂ Pd0->Pd_Ar Oxidative Addition (Ar-X) Product Ar-C≡C-Ar Pd0->Product Repeats for 2nd coupling Pd_Alkyne Ar-Pd(II)-C≡C-HL₂ Pd_Ar->Pd_Alkyne Transmetalation (Cu-C≡C-H) Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡C-H) Reagent 1,1'-Ethynylenedicyclohexanol Acetylene H-C≡C-H Reagent->Acetylene + Base

Caption: Simplified Sonogashira cycle using in situ generated acetylene.

Conclusion and Future Outlook

1,1'-Ethynylenedicyclohexanol is a highly effective and industrially relevant surrogate for acetylene gas. Its solid nature, stability, and ease of handling provide a significant process safety advantage, while its clean decomposition under basic conditions ensures high yields in critical pharmaceutical transformations. The detailed protocols for the synthesis of Ethinylestradiol and Gestodene highlight its proven value in API manufacturing. Furthermore, its applicability in modern catalytic methods like the Sonogashira coupling demonstrates its versatility. [18][19][20]Future applications will likely see its use expand into the synthesis of complex heterocyclic scaffolds and as a key building block in multicomponent reactions for drug discovery libraries, further cementing its role as an indispensable tool for the modern synthetic chemist.

References

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Method

Versatile Synthetic Routes to Functionalized Polymers Using 1,1'-Ethynylenedicyclohexanol for Advanced Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The development of functional polymers with precisely controlled architectures and properties is a cornerstone of modern ma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of functional polymers with precisely controlled architectures and properties is a cornerstone of modern materials science and drug delivery.[1][2] Monomers that offer multiple, distinct chemical handles for polymerization and subsequent functionalization are of paramount importance. 1,1'-Ethynylenedicyclohexanol is an exemplary bifunctional monomer, possessing a rigid ethynylene (diyne) core and two tertiary hydroxyl groups.[3] This unique structure provides orthogonal reaction sites, enabling a diverse array of polymerization strategies and post-polymerization modifications. This application note details several robust synthetic routes to generate functional polymers from this versatile building block, with a focus on methodologies relevant to biomedical and drug development applications. We will explore polymerization through both the alkyne and hydroxyl moieties and detail protocols for post-synthesis functionalization to impart desired properties such as solubility, biocompatibility, and drug-conjugation capability.

Part 1: Polymerization via the Ethynylene Moiety

The central alkyne group is a powerful functional unit for polymer synthesis, primarily through addition and coupling reactions. These methods typically yield polymers with the dicyclohexanol units as pendant groups, making the hydroxyls available for subsequent modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Polycondensation

Rationale: The CuAAC reaction is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[4] By reacting a diyne monomer like 1,1'-ethynylenedicyclohexanol with a diazide comonomer, polytriazoles can be synthesized.[5] These polymers are often thermally stable and can be designed to have high molecular weights.[5] The resulting 1,2,3-triazole linkage is not just a structural element but can also participate in hydrogen bonding and coordination, influencing the polymer's final properties.

Workflow Diagram: CuAAC Polymerization

G cluster_reactants Reactants cluster_process Process cluster_product Product Monomer_A 1,1'-Ethynylenedicyclohexanol (Diyne) Reaction Cu(I) Catalyst (e.g., CuBr) Ligand (e.g., PMDETA) Solvent (e.g., THF/DMF) Room Temperature Monomer_A->Reaction Monomer_B Diazide Comonomer (e.g., Diazido-PEG) Monomer_B->Reaction Polymer Functional Polytriazole (Pendant -OH groups) Reaction->Polymer Click Polycondensation

Caption: Workflow for CuAAC "click" polymerization.

Experimental Protocol: Synthesis of a Polytriazole

  • Materials:

    • 1,1'-Ethynylenedicyclohexanol (1.0 mmol, 222.32 mg)

    • 1,11-Diazido-3,6,9-trioxaundecane (Diazido-PEG) (1.0 mmol, 218.24 mg)

    • Copper(I) bromide (CuBr) (0.05 mmol, 7.2 mg)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.05 mmol, 8.7 mg, 10.4 µL)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)

    • Methanol (for precipitation)

  • Procedure: a. To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,1'-ethynylenedicyclohexanol and the diazide comonomer. b. Add the anhydrous solvent (5 mL) and stir until all solids are dissolved. c. In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in 1 mL of the same solvent. The solution should turn colored. d. Add the catalyst solution to the monomer solution via syringe. e. Stir the reaction mixture at room temperature for 24 hours. An increase in viscosity is typically observed. f. After 24 hours, dilute the viscous solution with 2-3 mL of THF/DMF if necessary. g. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 100 mL of cold methanol with vigorous stirring. h. Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization:

    • FTIR: Disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and azide stretch (~2100 cm⁻¹). Appearance of triazole ring bands.

    • ¹H NMR: Confirm the formation of the triazole proton signal (~7.5-8.0 ppm).

    • GPC/SEC: Determine molecular weight (Mw) and polydispersity index (Đ).

Oxidative Coupling (Glaser-Hay) Polymerization

Rationale: Glaser-Hay coupling is a classic method for forming a butadiyne linkage (a conjugated diacetylene) by the oxidative coupling of terminal alkynes. Applying this to a diyne monomer results in a conjugated polymer backbone known as a polydiacetylene (PDA).[6] These materials are known for their interesting optical and electronic properties, often exhibiting color changes in response to external stimuli.[7][8]

Experimental Protocol: Synthesis of a Polydiacetylene

  • Materials:

    • 1,1'-Ethynylenedicyclohexanol (1.0 mmol, 222.32 mg)

    • Copper(I) chloride (CuCl) (0.2 mmol, 19.8 mg)

    • Pyridine (1 mL)

    • Tetrahydrofuran (THF) (10 mL)

    • Methanol (for precipitation)

  • Procedure: a. Dissolve 1,1'-ethynylenedicyclohexanol in THF (10 mL) and pyridine (1 mL) in a 50 mL round-bottom flask. b. Add CuCl catalyst to the solution. c. Vigorously stir the mixture while bubbling a slow stream of oxygen or air through the solution for 6-12 hours. The reaction progress can be monitored by a color change. d. Stop the oxygen flow and add 5 mL of 1M HCl to quench the reaction and precipitate the copper salts. e. Pour the mixture into 150 mL of methanol to precipitate the polymer. f. Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum.

Data Summary Table: Polymerization via Alkyne Moiety

Polymerization MethodCatalyst SystemComonomerTypical Mw (kDa)Typical ĐKey Feature of Backbone
CuAAC Cu(I)/LigandDiazide10 - 50[5]1.5 - 2.51,2,3-Triazole Rings
Glaser-Hay Cu(I)/Base/O₂None5 - 20> 2.0Conjugated Butadiyne Linkages

Part 2: Post-Polymerization Functionalization

A key advantage of these synthetic strategies is the ability to introduce additional functionality after the main polymer backbone has been formed. This avoids potential issues with monomer incompatibility or functional group interference during polymerization.[9]

Rationale: If the polymer is synthesized via the hydroxyl groups (e.g., polyesterification), the pendant alkyne groups along the backbone are available for modification. Conversely, if polymerization occurs via the alkyne groups, the pendant hydroxyls are available. This orthogonality is central to the monomer's utility.

Workflow Diagram: Post-Polymerization "Click" Functionalization

Caption: Post-polymerization modification via click chemistry.

Experimental Protocol: "Click" Functionalization of an Alkyne-Containing Polyester

This protocol assumes a polyester has been previously synthesized from 1,1'-ethynylenedicyclohexanol and a diacyl chloride, leaving the alkyne groups pendant.

  • Materials:

    • Alkyne-containing polymer (1.0 g, assuming a repeating unit MW of ~400 g/mol , this is ~2.5 mmol of alkyne groups)

    • Azido-functional molecule (e.g., 2-Azido-N,N-dimethylethanamine) (3.0 mmol, an excess)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.125 mmol, 31 mg)

    • Sodium ascorbate (0.25 mmol, 50 mg)

    • Solvent (e.g., DMF/water mixture, 4:1 v/v, 20 mL)

  • Procedure: a. Dissolve the alkyne-containing polymer and the azido-functional molecule in the DMF/water solvent in a 50 mL flask. b. Add the CuSO₄·5H₂O and stir until dissolved. c. Add the sodium ascorbate to the solution. The reaction mixture may change color as Cu(II) is reduced to the active Cu(I) species. d. Stir at room temperature for 24 hours. e. Precipitate the functionalized polymer by adding the solution to a large volume of an appropriate non-solvent (e.g., diethyl ether or water, depending on the final polymer's polarity). f. Purify the polymer by repeated dissolution and precipitation or by dialysis to remove unreacted small molecules and copper catalyst. g. Collect the final product and dry under vacuum.

Part 3: Applications in Drug Delivery

The polymers derived from 1,1'-ethynylenedicyclohexanol are well-suited for drug delivery applications due to the potential for creating biodegradable and functional materials.[2][10][11]

  • Drug Conjugation: The pendant hydroxyl groups can be used to attach drugs via ester linkages. These linkages can be designed to be hydrolytically or enzymatically cleavable, allowing for controlled drug release in a physiological environment.

  • Amphiphilic Structures: By functionalizing the polymer with hydrophilic side chains like polyethylene glycol (PEG) via click chemistry, amphiphilic graft or block copolymers can be created. These polymers can self-assemble into micelles or nanoparticles in aqueous solution, which are effective for encapsulating hydrophobic drugs and improving their bioavailability.[12]

  • Biodegradability: If the polymer backbone is created through polyester or polycarbonate linkages, the resulting material will be biodegradable, which is a critical feature for implantable drug delivery systems and other in vivo applications.[2] Natural polymers like chitosan can also be incorporated to enhance biocompatibility and control release.[13]

Conclusion

1,1'-Ethynylenedicyclohexanol is a highly versatile monomer that provides access to a wide range of functional polymers through orthogonal polymerization and modification strategies. By leveraging established and efficient reactions such as CuAAC "click" chemistry and polyesterification, researchers can design and synthesize advanced polymeric materials. The ability to perform post-polymerization modification allows for the precise tuning of polymer properties, making these materials highly promising candidates for sophisticated applications in drug delivery, tissue engineering, and diagnostics. The protocols outlined in this note provide a robust starting point for exploring the potential of this valuable building block.

References

  • MDPI. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Available at: [Link]

  • University of Southern Mississippi. (n.d.). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Available at: [Link]

  • Nature. (2023). 1,1-polymerization of acetylene. Available at: [Link]

  • MDPI. (2022). Post-functionalization and Mechanical Properties of Poly(lactide- cyclohexadiene oxide) Block Copolymers. Available at: [Link]

  • Routledge. (n.d.). Functionalized Polymers: Synthesis, Characterization and Applications. Available at: [Link]

  • Royal Society of Chemistry. (2016). Imidazole-based Cu(i)-catalyzed click polymerization of diazides and diynes under mild conditions. Available at: [Link]

  • Fuse School. (2015). Polymerisation of Ethene | Organic Chemistry. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2021). Development of synthetic methodologies for polyolefin containing block copolymers. Available at: [Link]

  • ACS Publications. (2021). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Available at: [Link]

  • SciSpace. (2001). Synthesis of Polydiacetylenes from Novel Monomers Having Two Diacetylene Units Linked by an Arylene Group. Available at: [Link]

  • ResearchGate. (2023). (PDF) Polymer applications in drug delivery. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2015). Post-polymerization modification by direct C-H functionalization. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Available at: [Link]

  • National Institutes of Health. (2020). Recent advances in polymeric drug delivery systems. Available at: [Link]

  • Springer. (2021). Synthesis and Study the Optical Properties of some Polydiacetylenes (PDA). Available at: [Link]

  • PubMed. (2015). Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol-ene "click" chemistry. Available at: [Link]

  • ResearchGate. (2016). Synthesis and characterization of ionic liquid functionalized polymers for drug delivery of an anti-inflammatory drug. Available at: [Link]

  • Kinam Park. (n.d.). Chapter 8. Applications of Polymers in Parenteral Drug Delivery. Available at: [Link]

  • ResearchGate. (2005). Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Characterization of Novel Polyacetylene and Poly Diacetylene Substituted with Thiosaccharin. Available at: [Link]

  • MDPI. (2022). Applications of Biopolymers for Drugs and Probiotics Delivery. Available at: [Link]

  • PubMed. (2008). Poly(diiododiacetylene): Preparation, Isolation, and Full Characterization of a Very Simple Poly(diacetylene). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Available at: [Link]

  • ResearchGate. (2020). One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture. Available at: [Link]

  • Proclinical. (n.d.). Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. Available at: [Link]

  • PubChem. (n.d.). 1,1'-Ethynylenedicyclohexanol. Available at: [Link]

  • MDPI. (2023). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,1'-Ethynylenedicyclohexanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 1,1'-Ethynylenedicyclohexanol. We will delve into the common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 1,1'-Ethynylenedicyclohexanol. We will delve into the common challenges encountered during its synthesis, providing practical, field-tested solutions and a deep dive into the underlying chemical principles. Our focus is on empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the synthesis.

Q1: What is the primary reaction mechanism for synthesizing 1,1'-Ethynylenedicyclohexanol?

A1: The synthesis is a classic example of a nucleophilic addition reaction, specifically a double ethynylation. It is mechanistically related to the Favorskii reaction, which involves the reaction of an alkyne with a carbonyl group under basic conditions.[1] In this case, acetylene (HC≡CH) is deprotonated twice by a strong base to form the dianionic acetylide nucleophile (⁻C≡C⁻). This powerful nucleophile then attacks the electrophilic carbonyl carbon of two separate cyclohexanone molecules in a sequential manner. An acidic workup protonates the resulting di-alkoxide to yield the final diol product.

Q2: What are the most common base/solvent systems, and how do I choose the right one?

A2: The choice of base is critical and depends on the scale, available equipment, and safety considerations. The three most common systems are:

  • Sodium Amide (NaNH₂) in Liquid Ammonia (NH₃): This is a highly effective and common laboratory-scale method.[2] Sodium amide is a very strong base, capable of readily forming the acetylide dianion. The reaction is typically run at the boiling point of ammonia (-33 °C), which helps to control exotherms and minimize side reactions.[3]

  • Potassium Hydroxide (KOH) in an Organic Solvent: While seemingly simpler, using KOH requires careful control of conditions to be effective. Anhydrous conditions and often a co-solvent like DMSO or an ether are needed to facilitate the reaction, as the acetylide is not as readily formed as with NaNH₂. This method can be more susceptible to aldol side reactions if not properly managed.[1]

  • Grignard Reagents (e.g., EtMgBr) and Acetylene: This involves forming an ethynyl Grignard reagent. First, a standard Grignard reagent is reacted with acetylene to form ethynylmagnesium bromide (HC≡CMgBr). Further reaction can generate the dimagnesium acetylide (BrMgC≡CMgBr). This species then reacts with cyclohexanone. This method requires strictly anhydrous conditions, as any moisture will destroy the Grignard reagent.[4][5]

Q3: Why are anhydrous conditions absolutely essential for this synthesis?

A3: Water is detrimental for two primary reasons. First, the acetylide anion and organometallic intermediates (like Grignard reagents) are extremely strong bases. They will readily deprotonate water, a protic molecule, to regenerate acetylene. This quenches the nucleophile, halting the desired reaction and significantly reducing the yield.[4] Second, any strong base used (like NaNH₂) will also react violently with water.[3] Therefore, all glassware must be oven- or flame-dried, and all solvents must be rigorously dried before use.

Q4: How can I safely handle acetylene gas in the lab?

A4: Acetylene can be explosive under pressure and must be handled with extreme care. Never use copper, silver, or mercury tubing, as these metals form explosive acetylides. Use appropriate regulators and flowmeters designed for acetylene. For laboratory scale, it is common to bubble the gas directly from a cylinder through the reaction mixture at a controlled rate. The effluent gas should be passed through a bubbler and vented into a fume hood. Always work in a well-ventilated area and remove any potential ignition sources.

Troubleshooting Guide: Common Experimental Issues

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Reagents/Glassware: Moisture has quenched the acetylide anion or base.[4] 2. Inactive Base: The base (e.g., NaNH₂) may have degraded upon storage due to exposure to air/moisture. 3. Insufficient Acetylene Flow: Not enough nucleophile was generated to react with the cyclohexanone. 4. Poor Temperature Control: If the temperature is too low, the reaction rate may be negligible. If too high, side reactions may dominate.1. Ensure Anhydrous Conditions: Oven-dry all glassware and purge with an inert gas (N₂ or Ar). Use freshly distilled, anhydrous solvents.[2] 2. Use Fresh Base: Use a freshly opened bottle of NaNH₂ or prepare it in situ from sodium metal in liquid ammonia.[2][3] 3. Optimize Gas Delivery: Maintain a steady but gentle stream of acetylene gas into the reaction. Monitor flow with a bubbler. 4. Maintain Optimal Temperature: For the NaNH₂/NH₃ system, maintain the reaction at -33 °C (boiling point of ammonia). For other systems, consult the specific literature procedure.
Significant Unreacted Cyclohexanone in Final Product 1. Incomplete Acetylide Formation: Insufficient base or reaction time to generate the acetylide dianion. 2. Premature Quenching: Accidental introduction of a proton source before the reaction is complete. 3. Inefficient Mixing: In heterogeneous reactions (e.g., NaNH₂ suspension), poor stirring can lead to localized reactions, leaving much of the starting material unexposed.1. Verify Stoichiometry: Ensure at least two equivalents of base are used relative to the target product (i.e., one equivalent of base per equivalent of cyclohexanone). 2. Control Workup: Add the quenching solution (e.g., saturated aq. NH₄Cl) slowly only after the reaction is confirmed to be complete by TLC or other monitoring.[4] 3. Improve Agitation: Use an efficient overhead mechanical stirrer, especially for reactions in liquid ammonia.
Formation of a Viscous, Oily, or Polymeric Byproduct Aldol Condensation of Cyclohexanone: The strong base can catalyze the self-condensation of cyclohexanone, which is a major competing side reaction.[1] This is especially problematic if the cyclohexanone concentration is high or if it is added too quickly.Slow, Controlled Addition: Dissolve the cyclohexanone in an anhydrous solvent (e.g., diethyl ether) and add it dropwise to the cold acetylide solution over an extended period. This keeps the instantaneous concentration of the ketone low, favoring the desired ethynylation reaction over self-condensation.
Difficult Product Purification 1. Complex Mixture: The crude product contains starting material, the mono-adduct (1-ethynylcyclohexanol), and the desired diol, which may have similar polarities. 2. Product Oiling Out: The product fails to crystallize cleanly from the chosen solvent.1. Column Chromatography: If recrystallization fails, silica gel chromatography is an effective method for separation. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). 2. Systematic Recrystallization: Test various solvent systems. Toluene or a mixture of hexanes and ethyl acetate often works well. Allow the crystallization to proceed slowly at a low temperature to improve crystal quality and purity.[6]
Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for diagnosing and resolving low product yield.

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Check_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Rxn Incomplete Reaction? Side_Products->Incomplete_Rxn No Optimize_Conditions Optimize Reaction Conditions (e.g., Slower Addition, Lower Temp) Side_Products->Optimize_Conditions Yes Decomposition Product Decomposition? Incomplete_Rxn->Decomposition No Incomplete_Rxn->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Decomposition->Optimize_Purification No Optimize_Workup Modify Workup Protocol (e.g., Milder Quench) Decomposition->Optimize_Workup Yes Success Yield Improved Optimize_Purification->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.[7]

Detailed Experimental Protocol: Synthesis via Sodium Amide in Liquid Ammonia

This protocol is a robust method for laboratory-scale synthesis. Extreme caution must be exercised when working with sodium metal and liquid ammonia.

Reagents & Equipment
  • Reagents: Sodium metal, liquid ammonia, iron(III) nitrate (catalyst), acetylene gas, cyclohexanone, diethyl ether (anhydrous), saturated aqueous ammonium chloride (NH₄Cl), magnesium sulfate (MgSO₄).

  • Equipment: Three-necked round-bottom flask, dry ice/acetone condenser, gas inlet adapter, mechanical stirrer, dropping funnel, dry ice/acetone bath.

Procedure
  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, dry ice condenser, and gas inlet. Flame-dry the entire apparatus under a stream of inert gas (e.g., argon) and allow it to cool to room temperature.[2]

  • Ammonia Condensation: Place the flask in a dry ice/acetone bath and condense approximately 250 mL of ammonia gas into the flask.

  • Preparation of Sodium Amide: To the liquid ammonia, add a catalytic amount (~50 mg) of iron(III) nitrate. While stirring, carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) one at a time. The initial deep blue color of the solvated electrons will eventually fade to a persistent gray suspension as the sodium amide is formed. Allow the reaction to proceed until all the sodium has reacted (approx. 30-60 minutes).[3]

  • Acetylene Addition: Replace the gas inlet with a tube extending below the surface of the liquid ammonia. Bubble acetylene gas through the stirred suspension for 1 hour. The formation of the sodium acetylide salt will be evident.

  • Addition of Cyclohexanone: Dissolve cyclohexanone (9.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred reaction mixture over a period of 1.5-2 hours. Maintain the cold bath throughout the addition.

  • Reaction & Quenching: After the addition is complete, stir the mixture for an additional 3 hours. Carefully and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction until the bubbling subsides.[4] Remove the cold bath and allow the ammonia to evaporate overnight in a fume hood.

  • Workup and Purification:

    • Add 100 mL of water to the remaining residue.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.[4]

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the white solid by recrystallization from toluene or a hexane/ethyl acetate mixture.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Apparatus B 2. Condense Liquid NH₃ A->B C 3. Form NaNH₂ in situ (Na + Fe(NO₃)₃ catalyst) B->C D 4. Bubble Acetylene Gas (Formation of Sodium Acetylide) C->D E 5. Slow Dropwise Addition of Cyclohexanone in Ether D->E F 6. Stir at -33 °C for 3h E->F G 7. Quench with aq. NH₄Cl F->G H 8. Evaporate NH₃ G->H I 9. Aqueous Workup & Extraction H->I J 10. Dry, Concentrate & Recrystallize I->J K Final Product: 1,1'-Ethynylenedicyclohexanol J->K

Caption: Step-by-step workflow for the synthesis of 1,1'-Ethynylenedicyclohexanol.

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclohexyl protons and a distinct singlet for the hydroxyl (-OH) protons. The absence of peaks corresponding to vinylic protons or aldehydic protons from side products is a good indicator of purity.

  • ¹³C NMR: The carbon NMR will confirm the presence of the quaternary alkyne carbons (C≡C) and the two equivalent carbons bearing the hydroxyl groups. The number of signals should correspond to the C₂ symmetry of the molecule.[8]

  • IR Spectroscopy: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. A weak absorption around 2100-2260 cm⁻¹ may be observed for the C≡C triple bond, although it can be weak or absent due to the symmetry of the molecule. The absence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ indicates the complete consumption of the cyclohexanone starting material.[8]

  • Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 108-110 °C). A broad or depressed melting point suggests the presence of impurities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94825, 1,1'-Ethynylenedicyclohexanol. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Favorskii reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Papa, D., & Schwenk, E. (1961). U.S. Patent No. 2,973,390. U.S. Patent and Trademark Office.
  • Kruglikova, R. I., & Kundryutskova, L. A. (1969). Reactions of some haloacetylenes with sodium amide. Khimiya Geterotsiklicheskikh Soedinenii, (5), 634-637. Retrieved from [Link]

  • Hagen, T., & Alnaes, M. (2011). Patent No. WO2011063551A1. Google Patents.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Van Arnum, P. (2012, September 1). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(9). Retrieved from [Link]

  • Le Dévédec, S. E., et al. (2022). Characterization of endothelin-converting enzyme 1 as a key enzyme in the multienzyme Aβ degradation pathway. Proceedings of the National Academy of Sciences, 119(33), e2207450119. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Superchi, S., et al. (2001). Synthesis and stereochemical characterization of optically active 1,2-diarylethane-1,2-diols: useful chiral controllers in the Ti-mediated enantioselective sulfoxidation. Chirality, 13(8), 461-468. Retrieved from [Link]

  • Vasilevsky, S. F., et al. (2021). Cascade Transformations of 1-R-Ethynyl-9,10-anthraquinones with Amidines: Expanding Access to Isoaporphinoid Alkaloids. Molecules, 26(22), 6932. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Retrieved from [Link]

  • Wikipedia contributors. (2023, October 24). Sodium amide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sova, M., et al. (2021). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Organic Letters, 23(15), 5899-5903. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society, 145(42), 23267-23276. Retrieved from [Link]

  • Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • Sharma, R., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. Retrieved from [Link]

  • Myers, A. G. (n.d.). Anionic Ring Contractions. Favorskii Rearrangement. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Wikipedia contributors. (2023, August 29). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Filo. (2025, March 19). Using liquid ammonia as a solvent, sodium amide reacts with ammonium chlo... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target compounds 1–7. Reaction conditions and reagents. Retrieved from [Link]

Sources

Optimization

side reactions and byproduct formation with 1,1'-Ethynylenedicyclohexanol

Welcome to the technical support center for 1,1'-Ethynylenedicyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Ethynylenedicyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling and reaction of this versatile building block. As a symmetrical tertiary propargyl diol, 1,1'-Ethynylenedicyclohexanol presents unique reactivity patterns that can lead to side reactions and the formation of unexpected byproducts. This document provides in-depth troubleshooting advice, detailed mechanistic explanations, and practical protocols to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, purity, stability, and handling of 1,1'-Ethynylenedicyclohexanol.

A. Synthesis and Purity

1. What are the common impurities from the synthesis of 1,1'-Ethynylenedicyclohexanol?

The primary synthetic route to 1,1'-Ethynylenedicyclohexanol is the Favorskii reaction, which involves the base-catalyzed addition of acetylene to two equivalents of cyclohexanone.[1] Potential impurities stemming from this synthesis can include:

  • Unreacted Cyclohexanone: Incomplete reaction can leave residual starting material.

  • 1-Ethynylcyclohexanol: Incomplete addition of the second cyclohexanone molecule.

  • Aldol Condensation Products: Self-condensation of cyclohexanone under basic conditions can generate α,β-unsaturated ketone impurities.

2. How can I assess the purity of my 1,1'-Ethynylenedicyclohexanol?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for identifying and quantifying volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and for quantitative analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

B. Stability and Storage

1. What are the recommended storage conditions for 1,1'-Ethynylenedicyclohexanol?

To maintain the integrity of the compound, store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

2. What are the known incompatibilities of 1,1'-Ethynylenedicyclohexanol?

1,1'-Ethynylenedicyclohexanol is incompatible with the following, which can promote decomposition or hazardous reactions:

  • Strong Acids: Can catalyze rearrangement reactions (see Troubleshooting Guide).[5]

  • Strong Bases: Can promote decomposition.[5]

  • Strong Oxidizing Agents: Can lead to oxidative cleavage of the alkyne bond.[5]

  • Finely Powdered Metals: May catalyze polymerization or decomposition.[5]

C. Reactions and Handling

1. What are the most common side reactions observed with 1,1'-Ethynylenedicyclohexanol?

The most prevalent side reactions occur under acidic conditions and involve the rearrangement of the tertiary propargyl alcohol moieties. These are the Meyer-Schuster rearrangement and the Rupe rearrangement .[6][7] Due to the bifunctional nature of the molecule, these rearrangements can potentially occur at one or both alcohol groups, leading to a complex mixture of byproducts.

2. How can I minimize byproduct formation during reactions?

Minimizing byproduct formation hinges on careful control of reaction conditions:

  • Avoid Strong Acids: When possible, use milder Lewis acids or alternative synthetic routes that do not require strongly acidic conditions.[6]

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal decomposition and rearrangement reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent oxidation.

  • Careful Workup: Quench acid-catalyzed reactions promptly and carefully to prevent further rearrangement during workup (see Protocol 1).

II. Troubleshooting Guide

This section provides a detailed analysis of common experimental problems, their probable causes, and actionable solutions.

A. Unexpected Byproducts in Acidic Media

1. Problem: My reaction in acidic conditions produced a complex mixture of byproducts, with masses corresponding to the loss of one or two water molecules.

2. Probable Cause: Meyer-Schuster and/or Rupe Rearrangement.

3. Mechanism & Explanation:

As a tertiary propargyl alcohol, 1,1'-Ethynylenedicyclohexanol is susceptible to acid-catalyzed rearrangements.

  • Meyer-Schuster Rearrangement: This rearrangement proceeds through the protonation of a hydroxyl group, followed by the loss of water and a 1,3-shift of the remaining hydroxyl group to form an enol, which then tautomerizes to an α,β-unsaturated ketone.[6][8]

Caption: Meyer-Schuster Rearrangement of one alcohol moiety.

  • Rupe Rearrangement: This competing rearrangement also begins with protonation and loss of water to form a propargyl cation. Subsequent deprotonation, protonation of the alkyne, and attack by water leads to an enol that tautomerizes to an α,β-unsaturated ketone.[6][7]

Caption: Rupe Rearrangement of one alcohol moiety.

Given the symmetrical nature of 1,1'-Ethynylenedicyclohexanol, these rearrangements can occur on one or both sides of the molecule, potentially leading to a mono-enone or a bis-enone, respectively, along with other dehydration and oligomerization products.

4. Troubleshooting & Prevention:

  • Use Milder Catalysts: Consider using Lewis acids such as InCl₃, which have been shown to promote the Meyer-Schuster rearrangement under milder conditions.[6]

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Prompt Quenching: Upon completion of the desired reaction, immediately quench the acid with a cold, dilute base solution (e.g., saturated sodium bicarbonate) to prevent further rearrangement during workup (see Protocol 1).

B. Formation of Colored Impurities

1. Problem: My final product has a persistent yellow or brown coloration.

2. Probable Cause: Oxidation of the alkyne or thermal degradation leading to oligomerization/polymerization.

3. Troubleshooting & Prevention:

  • Inert Atmosphere: Ensure all stages of the reaction and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Avoid High Temperatures: Minimize exposure to high temperatures during reaction and purification (e.g., distillation). Propargyl alcohols have moderate thermal stability and can decompose at elevated temperatures.[9]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: Activated carbon treatment or column chromatography can sometimes remove colored impurities.

C. Low Yield or Incomplete Reaction

1. Problem: The reaction is sluggish, stalls, or results in a low yield of the desired product.

2. Probable Cause:

  • Impure Starting Material: Residual cyclohexanone or other impurities in the 1,1'-Ethynylenedicyclohexanol can interfere with the reaction.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or concentration can lead to poor reactivity.

3. Troubleshooting:

  • Purify Starting Material: Purify the 1,1'-Ethynylenedicyclohexanol by recrystallization or column chromatography before use (see Protocols 2 & 3).

  • Use Fresh Catalyst: Ensure the catalyst is active and used in the correct stoichiometric amount.

  • Optimize Conditions: Systematically vary the reaction temperature, solvent, and concentration to find the optimal conditions for your specific transformation.

D. Purification Challenges

1. Problem: I am having difficulty separating my desired product from nonpolar byproducts.

2. Probable Cause: The rearrangement and dehydration byproducts often have polarities similar to the starting material, making separation by standard column chromatography challenging.

3. Troubleshooting & Recommended Protocols:

  • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for column chromatography to maximize the separation (ΔRf) between your product and the impurities. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.[1][10]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method (see Protocol 2).

  • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

III. Experimental Protocols

A. Protocol 1: Quenching of Acid-Catalyzed Reactions to Minimize Rearrangements
  • Upon completion of the reaction (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring to neutralize the acid. Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature.

B. Protocol 2: Purification of 1,1'-Ethynylenedicyclohexanol by Recrystallization
  • Dissolve the crude 1,1'-Ethynylenedicyclohexanol in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane, heptane, or a mixture of hexane and a small amount of ethyl acetate).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

C. Protocol 3: Purification of 1,1'-Ethynylenedicyclohexanol by Column Chromatography
  • Prepare a silica gel column using a nonpolar solvent system (e.g., 9:1 hexane:ethyl acetate). The optimal solvent system should be determined by TLC analysis beforehand.

  • Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Load the solution onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • Meyer–Schuster rearrangement - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • A convenient procedure for the monosilylation of symmetric 1,n-diols. (1986). The Journal of Organic Chemistry, 51(17), 3388-3390.

  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. (2017). ResearchGate.

  • Alkynyl Ligands as Building Blocks for the Preparation of Phosphorescent Iridium(III) Emitters: Alternative Synthetic Precursors and Procedures. (2022). Inorganic Chemistry, 61(17), 6483-6495.

  • 1,1'-Ethynylenedicyclohexanol | C14H22O2 | CID 94825 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Favorskii reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Bismuth(iii)-catalyzed bis-cyclization of propargylic diol-esters: a unified approach for the synthesis of[11][11]- and[1][11]-oxaspirolactones. (2017). Organic & Biomolecular Chemistry, 15(3), 565-570.

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2009). Organic & Biomolecular Chemistry, 7(20), 4149-4158.

  • OSHA Method 97: Propargyl Alcohol. (1991). OSHA.

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021). International Journal of Botany Studies, 6(6), 633-637.

  • US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • Intramolecular Williamson Ether Synthesis - YouTube. (2021, July 7). Retrieved January 26, 2026, from [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (2022). Polymers, 14(15), 3043.

  • US20020055660A1 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • Safety and Handling Measures for Propargyl Alcohol. (2025, January 29). Rawsource.

  • Intramolecular Williamson Ether Epoxide Mechanism 010 - YouTube. (2014, April 8). Retrieved January 26, 2026, from [Link]

  • The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of MetalAlkynylides and Their Additions to Aldehydes. (2011). In Comprehensive Organic Synthesis (2nd ed., Vol. 4, pp. 1078-1115). Elsevier.

  • Rupe Rearrangement - YouTube. (2025, December 25). Retrieved January 26, 2026, from [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024, March 30). ChemicalBook.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International, 22(12).

  • An overview on Common Organic Solvents and their Toxicity. (2019). Journal of Pharmaceutical Research International, 28(3), 1-18.

  • The Meyer–Schuster Rearrangement. (2014). Organic Reactions, 85, 1-230.

  • p1d4 favorskii - Andrew G Myers Research Group. (n.d.). Retrieved January 26, 2026, from [Link]

  • Double Phosphinylation of Propargylic Alcohols: A Novel Synthetic Route to 1,2-Bis(diphenylphosphino)ethane Derivatives. (2002). Organic Letters, 4(21), 3655-3657.

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2021). Molecules, 26(16), 4983.

  • Simultaneous Determination of Genotoxic Impurities in Fudosteine Drugs by GC-MS. (2015). Journal of Chromatographic Science, 53(8), 1336-1341.

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. (2009). Organic & Biomolecular Chemistry, 7(20), 4149-4158.

  • TIPS................................... - Trends in Pharmaceutical Sciences. (2024). Trends in Pharmaceutical Sciences, 10(2), 129-140.

  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (2004). Organic Letters, 6(24), 4447-4450.

  • Week 7-Lecture 35 : Oligomerization of alkenes and alkynes (Part 1) - YouTube. (2020, February 12). Retrieved January 26, 2026, from [Link]

  • (PDF) An Overview on Common Organic Solvents and Their Toxicity - ResearchGate. (2019, June 30). Retrieved January 26, 2026, from [Link]

  • Favorskii Rearrangement - YouTube. (2022, January 26). Retrieved January 26, 2026, from [Link]

  • Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. (2024). Journal of Chemical Information and Modeling, 64(5), 1545-1557.

  • US6641986B1 - Acetylenic diol surfactant solutions and methods of using same - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2019). ACS Macro Letters, 8(10), 1333-1338.

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019). Journal of Pharmaceutical Research International, 28(3), 1-18.

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Oligomerization and polymerization of alkynes catalyzed by rhodium(I) pyrazolate complexes. (2006). Journal of Organometallic Chemistry, 691(22), 4757-4767.

  • Effect of immiscible organic solvents on activity/stability of native chymotrypsin and immobilized-stabilized derivatives. (2002). Biotechnology and Bioengineering, 78(5), 505-512.

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Troubleshooting

stability issues of 1,1'-Ethynylenedicyclohexanol under reaction conditions

Welcome to the technical support guide for 1,1'-Ethynylenedicyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,1'-Ethynylenedicyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common stability issues encountered under various reaction conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Core Concepts: Understanding the Stability Profile

1,1'-Ethynylenedicyclohexanol is a valuable bifunctional molecule, featuring two tertiary alcohol groups flanking a central acetylene unit. While stable under standard storage conditions, its reactivity can present challenges under specific experimental parameters. The key to its successful application lies in understanding its sensitivities to pH, temperature, and incompatible reagents.

Physicochemical Properties Summary
PropertyValueReference
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
Appearance Solid[2]
Melting Point 30 - 32 °C[2]
Boiling Point 180 °C @ 760 mmHg[2]
Water Solubility 24.5 g/L (20°C)[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1,1'-Ethynylenedicyclohexanol?

The stability of 1,1'-Ethynylenedicyclohexanol is primarily dictated by three factors: pH , temperature , and the presence of incompatible reagents . The molecule's tertiary alcohol and acetylene functionalities are susceptible to degradation under harsh acidic or basic conditions, at elevated temperatures, and in the presence of strong oxidizing or reducing agents.[2]

Q2: The safety data sheet lists strong acids as incompatible. What decomposition pathways should I be aware of under acidic conditions?

Under strongly acidic conditions, the tertiary alcohol groups of 1,1'-Ethynylenedicyclohexanol are prone to elimination (dehydration). This acid-catalyzed reaction proceeds via a carbocation intermediate, which can lead to the formation of various unsaturated byproducts. The resulting conjugated systems can be prone to further reactions or polymerization, leading to complex product mixtures and reduced yields of the desired product. Its use as a corrosion inhibitor for mineral acids suggests stability in some acidic environments, likely dependent on concentration and temperature.[3][4]

Q3: The synthesis of 1,1'-Ethynylenedicyclohexanol often employs a strong base, yet the SDS lists alkaline/bases as incompatible. Can you clarify this?

This is a critical point of clarification. The synthesis involves the reaction of cyclohexanone with acetylene, which is deprotonated by a strong base (like sodium or potassium hydroxide) to form an acetylide anion.[5] In this context, the base is a necessary reagent for the formation of the carbon-carbon bond.

However, once the 1,1'-Ethynylenedicyclohexanol is formed and isolated, its stability in the presence of strong bases (especially at elevated temperatures) can be a concern. The term "incompatible" on the safety data sheet refers to conditions that could lead to hazardous reactions or degradation during storage or in subsequent reaction steps.[2] For instance, a strong base could potentially catalyze side reactions or decompositions, although specific pathways are not well-documented in the provided literature. It is crucial to neutralize the reaction mixture during workup to ensure the stability of the final product.

Q4: What is the thermal stability of 1,1'-Ethynylenedicyclohexanol, and what are the decomposition products?

The compound is stable under normal conditions, but excess heat should be avoided.[2] While a specific decomposition temperature is not provided, its boiling point is 180 °C.[2] Heating the compound, especially above its boiling point or in the presence of incompatible materials, can lead to decomposition. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and acetylene.[2]

Q5: What are the known incompatible reagents for 1,1'-Ethynylenedicyclohexanol?

To maintain the integrity of your compound, avoid the following classes of reagents:

  • Strong oxidizing agents[2]

  • Strong acids[2]

  • Alkaline/Bases (in post-synthesis applications)[2]

  • Finely powdered metals[2]

  • Strong reducing agents[2]

  • Acid anhydrides and acid chlorides[2]

These materials can induce vigorous or hazardous reactions, leading to the decomposition of the molecule.[6][7]

Q6: How should I properly store 1,1'-Ethynylenedicyclohexanol to ensure its long-term stability?

For optimal stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][8] It is crucial to keep it away from heat, sparks, and open flames.[2][8]

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 1,1'-Ethynylenedicyclohexanol.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Decomposition of starting material due to inappropriate pH.Carefully monitor and control the pH of the reaction mixture. Avoid strongly acidic or basic conditions unless specifically required by the reaction mechanism.
Thermal degradation.Maintain the reaction temperature below the known decomposition threshold. Use a reliable temperature control system.
Formation of Brown/Black Tarry Substance Polymerization of the acetylene moiety or decomposition products.This can be initiated by heat, strong acids, or certain metal catalysts. Ensure the reaction is run at the lowest effective temperature and that all reagents and catalysts are compatible.[3]
Unexpected Peaks in NMR/LC-MS Analysis Formation of elimination byproducts.This is often a result of acidic conditions causing dehydration of the tertiary alcohols. Consider using a non-acidic catalyst or adding a mild, non-nucleophilic base to scavenge any trace acid.
Inconsistent Reaction Outcomes Degradation of the starting material during storage.Verify the purity of your 1,1'-Ethynylenedicyclohexanol before use. Ensure it has been stored correctly, away from heat, light, and incompatible materials.[2][8]
Troubleshooting Workflow

Below is a decision-making workflow to diagnose and resolve stability issues.

troubleshooting_workflow cluster_purity Purity Check cluster_conditions Condition Analysis cluster_solutions Solutions start Problem: Low Yield or Unexpected Byproducts check_purity 1. Verify Starting Material Purity start->check_purity purity_ok Purity OK check_purity->purity_ok Test: TLC, NMR purity_bad Impure check_purity->purity_bad check_conditions 2. Review Reaction Conditions temp Temperature Issue? check_conditions->temp analyze_byproducts 3. Analyze Byproducts (NMR, MS) end Optimized Reaction analyze_byproducts->end Identify Decomposition Pathway & Redesign purity_ok->check_conditions purify Purify Starting Material purity_bad->purify ph pH Issue? temp->ph No lower_temp Lower Reaction Temperature temp->lower_temp Yes reagents Incompatible Reagents? ph->reagents No buffer_ph Buffer or Neutralize pH ph->buffer_ph Yes reagents->analyze_byproducts No replace_reagent Replace Incompatible Reagent reagents->replace_reagent Yes lower_temp->end buffer_ph->end replace_reagent->end

Caption: A troubleshooting flowchart for experiments with 1,1'-Ethynylenedicyclohexanol.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated location.[2][8] The recommended storage temperature can be found on the product label.[8]

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Avoidance: Keep away from sources of ignition such as heat, sparks, and open flames.[2][8] Avoid contact with incompatible materials listed in the FAQ section.[2]

Protocol 2: General Reaction Setup to Minimize Degradation
  • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Use an oil bath or a cryostat to maintain a stable and controlled temperature throughout the reaction.

  • Reagent Addition: Add reagents known to be potentially incompatible (e.g., acids, bases) slowly and at a controlled temperature to dissipate any heat generated.

  • pH Monitoring: If the reaction is sensitive to pH, monitor it periodically and adjust as necessary with appropriate buffers.

  • Workup: Upon completion, promptly proceed with the reaction workup. If the reaction was conducted under acidic or basic conditions, neutralize the mixture before extraction and purification to prevent product degradation during these steps.

References

  • PubChem. 1,1'-Ethynylenedicyclohexanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • University of Wisconsin-Madison. Incompatible Chemicals. Risk Management and Safety. [Link]

  • University of California, Riverside. Examples of Incompatible Chemicals. Environmental Health & Safety. [Link]

  • The University of Texas at Austin. Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of Reactions with 1,1'-Ethynylenedicyclohexanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1'-Ethynylenedicyclohexanol. This guide is structured as a series of troubleshooting questions and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1'-Ethynylenedicyclohexanol. This guide is structured as a series of troubleshooting questions and in-depth answers to address the specific challenges encountered when transitioning reactions involving this unique symmetrical diol from the laboratory bench to pilot or manufacturing scale. Our focus is on providing not just solutions, but the underlying scientific principles to empower you to make informed decisions.

Section 1: Foundational Knowledge & General FAQs

This section addresses the most common initial questions regarding the physicochemical properties and handling of 1,1'-Ethynylenedicyclohexanol, which are critical for designing a successful scale-up campaign.

Q1: What are the most critical physical properties of 1,1'-Ethynylenedicyclohexanol that I must consider for scale-up?

A1: Understanding the fundamental physical properties is the bedrock of a successful scale-up. Unlike many liquid reagents, 1,1'-Ethynylenedicyclohexanol is a solid at room temperature, which introduces specific handling and reaction challenges. Key parameters are summarized below.

Table 1: Physicochemical Properties of 1,1'-Ethynylenedicyclohexanol

PropertyValueScale-Up ImplicationSource
Molecular Formula C₁₄H₂₂O₂-[1]
Molecular Weight 222.32 g/mol Essential for stoichiometric calculations at large scale.[1]
Appearance SolidRequires heating for dissolution or handling as a slurry, impacting reactor charging and mass transfer.[2]
Melting Point 86 - 91 °C (approx.)The process operating temperature must be managed to either keep the reactant dissolved or handle a slurry effectively.[3]
Boiling Point 180 °C (approx.)Relevant for high-temperature reactions or distillative purification, though thermal stability must be considered.[3]
Solubility Limited data; sparingly soluble in water. Soluble in many organic solvents.Solvent selection is critical for achieving homogeneity, managing viscosity, and ensuring efficient product isolation. A solvent study is highly recommended.[4]
Density ~0.967 g/mL (at 25°C, post-melting)Important for reactor volume calculations and phase-separation steps during workup.[3][4]

Expert Insight: The solid nature of this starting material is a primary hurdle. At the kilogram scale, you cannot simply add it via a dropping funnel. You must develop a strategy for either charging it as a powder (requiring specialized equipment and static control) or pre-dissolving it in a suitable, heated solvent before adding it to the reactor. The latter is often safer and provides better initial mixing.

Q2: What are the primary safety hazards I need to mitigate when handling kilogram quantities of 1,1'-Ethynylenedicyclohexanol?

A2: While manageable with standard chemical hygiene at the lab scale, the risks associated with 1,1'-Ethynylenedicyclohexanol are amplified at larger scales. The primary hazards are related to irritation and acute toxicity.[1][2]

  • H302: Harmful if swallowed: Ingestion risk increases with the scale of handling.[1][3]

  • H315: Causes skin irritation: Large surface area exposure is more likely during charging and cleaning operations.[1][2]

  • H319: Causes serious eye irritation: The risk of splashing is more significant with larger volumes.[1][2]

  • H335: May cause respiratory irritation: Handling the solid powder can generate dust.[1][2]

Scale-Up Mitigation Strategy:

  • Engineering Controls: Use a closed system for transfers where possible. When charging the solid, utilize a powder transfer system or a glovebox to minimize dust inhalation. Ensure the reactor area is well-ventilated.[2]

  • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, flame-retardant antistatic protective clothing, and full-face protection (face shield and goggles).[3][5]

  • Handling Procedures: Develop and strictly follow Standard Operating Procedures (SOPs) that detail charging, sampling, and cleaning processes to minimize direct contact and dust generation.[2][3] Wash hands and face thoroughly after handling.[3][5]

Section 2: Troubleshooting Guide for Common Reaction Classes

Scaling up a reaction is rarely a linear process. Seemingly minor issues on the bench can become process-limiting failures at scale. This section breaks down common problems by reaction type.

Focus Area: Reactions at the Hydroxyl Groups (e.g., Esterification, Etherification)

Q3: My esterification reaction was high-yielding at 10g, but at 1kg scale, it is sluggish, stalls, and I'm seeing decomposition. What is the likely cause?

A3: This is a classic scale-up problem rooted in heat and mass transfer limitations.

  • Causality - The "Why":

    • Poor Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. An exothermic esterification that was easily managed by a simple oil bath in the lab can create localized hot spots within a large reactor. These hot spots can accelerate decomposition pathways (e.g., elimination of the tertiary alcohol to form an alkene) that were negligible at lower temperatures.

    • Inefficient Mixing: The viscosity of the reaction mixture can increase as the reaction progresses. What appears well-mixed in a small flask may have poorly mixed zones in a large reactor, especially near the walls or bottom. This leads to non-uniform distribution of reactants and catalysts, causing the reaction to slow down or stall.

    • Water Removal (for equilibrium reactions): In equilibrium-driven esterifications (like a Fischer esterification), the removal of water is critical. Equipment used at scale (e.g., a Dean-Stark trap) must be sized appropriately to handle the larger volume of solvent and water generated. Inefficient removal will cause the reaction to stall.

Troubleshooting Protocol:

  • Calorimetry Study: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) on a small scale. This will quantify the reaction exotherm and help you calculate the required cooling capacity of your large-scale reactor.

  • Optimize Agitation: Do not assume the default stirrer speed is sufficient. Model the mixing in your reactor or consult with a chemical engineer. The goal is to ensure good top-to-bottom turnover of the reactor contents. Consider using an impeller design suited for viscous media if necessary.

  • Controlled Addition: Instead of adding all reagents at once, add the most reactive component (e.g., the acid chloride or anhydride) slowly and sub-surface. This allows the reactor's cooling system to keep up with the heat being generated, preventing temperature spikes.[6]

Focus Area: Reactions at the Alkyne Core (e.g., Hydrogenation, Organometallic Additions)

Q4: My catalytic hydrogenation of the alkyne works perfectly on the bench, but in the pilot plant, it's extremely slow and requires much more catalyst. Why?

A4: This is a textbook example of a triphasic (gas-liquid-solid) reaction system where mass transfer, not intrinsic kinetics, is the rate-limiting step at scale.[7]

  • Causality - The "Why":

    • Gas-Liquid Mass Transfer: The reaction rate is dependent on the concentration of dissolved hydrogen in the solvent, which is in contact with the solid catalyst surface. In a large reactor, the headspace-to-liquid ratio and the efficiency of gas dispersion into the liquid are vastly different from a lab flask. Poor agitation will not effectively entrain hydrogen from the headspace into the bulk liquid, starving the catalyst.[7]

    • Catalyst Suspension: The solid catalyst (e.g., Pd/C) must be uniformly suspended. If it settles to the bottom of the reactor, its effective surface area is drastically reduced, and the reaction will appear to stop.

    • Catalyst Poisoning: Impurities from raw materials or leaching from reactor components (e.g., sulfur from rubber gaskets) can poison the catalyst. The effect of a fixed amount of impurity is much more pronounced on a larger batch with a relatively smaller catalyst charge.

Troubleshooting Protocol & Workflow:

G cluster_0 Hydrogenation Scale-Up Troubleshooting start Reaction Stalls at Scale q1 Is Catalyst Uniformly Suspended? start->q1 sol1 Increase Agitator Speed. Consider Baffle Installation. Verify Impeller Design. q1->sol1 No q2 Is H2 Mass Transfer Sufficient? q1->q2 Yes sol1->q2 sol2 Increase H2 Head Pressure. Use a Gas-Inducing Impeller. Consider H2 Sparging. q2->sol2 No q3 Is Catalyst Poisoning Suspected? q2->q3 Yes sol2->q3 sol3 Analyze Raw Materials for Impurities. Use a Guard Bed or Scavenger. Test Catalyst Lot. q3->sol3 Yes end_node Optimized Process q3->end_node No sol3->end_node

Sources

Reference Data & Comparative Studies

Validation

The Untapped Potential of 1,1'-Ethynylenedicyclohexanol: A Comparative Guide to a Novel Polymer System

Introduction: The Case for a Novel Monomer In the relentless pursuit of advanced materials, the exploration of novel monomers capable of imparting unique combinations of properties is paramount. 1,1'-Ethynylenedicyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for a Novel Monomer

In the relentless pursuit of advanced materials, the exploration of novel monomers capable of imparting unique combinations of properties is paramount. 1,1'-Ethynylenedicyclohexanol, a structurally intriguing molecule featuring a central acetylene rod flanked by two bulky, saturated cyclohexanol rings, represents a promising yet largely unexplored building block for high-performance polymers. Its rigid, non-polar cyclohexyl groups suggest the potential for high thermal stability and low dielectric constants, while the central ethynyl group and terminal hydroxyl functionalities offer multiple pathways for polymerization and cross-linking.

This guide presents a prospective comparative study of polymers hypothetically synthesized from 1,1'-Ethynylenedicyclohexanol. In the absence of extensive experimental literature on this specific monomer, we will leverage established principles of polymer chemistry to propose viable synthetic routes and predict the resultant properties. These anticipated characteristics will be benchmarked against well-established high-performance polymers, including polyimides, poly(p-phenylene vinylene), and epoxy resins, to highlight the potential advantages and niche applications for this novel polymer family. This document is intended to serve as a roadmap for researchers and materials scientists, providing both the theoretical framework and practical experimental protocols to unlock the potential of this promising monomer.

Proposed Synthetic Pathways: From Monomer to Macromolecule

The unique structure of 1,1'-Ethynylenedicyclohexanol allows for several distinct polymerization strategies. The choice of pathway is critical as it dictates the final polymer architecture—linear, branched, or a densely cross-linked network—and consequently, its material properties.

Pathway 1: Oxidative Coupling Polymerization for Linear Polymers

One of the most direct methods for polymerizing terminal alkynes is through oxidative coupling, such as the Glaser-Hay coupling. This reaction proceeds via the formation of a diacetylene linkage, which would result in a linear polymer chain with the bulky dicyclohexanol units as pendant groups.

The causality behind this choice lies in its potential to create a well-defined, soluble, and processable linear polymer. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxygen atmosphere. The solid-state oxidative coupling of α,ω-diacetylenes has been shown to produce linear oligomers, suggesting a viable route for this monomer as well.

oxidative_coupling monomer n (1,1'-Ethynylenedicyclohexanol) catalyst CuCl / TMEDA O₂ monomer->catalyst Initiation polymer Linear Poly(diacetylene-co-ethynylenedicyclohexanol) catalyst->polymer Propagation

Caption: Proposed Oxidative Coupling Polymerization of 1,1'-Ethynylenedicyclohexanol.

Pathway 2: Polyaddition and Thermal Cross-linking for Thermoset Networks

The ethynyl group is also susceptible to addition reactions, which can be initiated thermally or photochemically. Heating the monomer could induce a complex series of reactions, including cyclotrimerization of the acetylene units to form benzene rings and addition polymerization across the triple bonds, leading to a highly cross-linked, three-dimensional network.[1] This approach is common for ethynyl-terminated oligomers, which are cured at high temperatures to produce robust thermosets with excellent thermal stability and solvent resistance.[2] The hydroxyl groups could further participate in condensation reactions at elevated temperatures, contributing to the network density.

This pathway is chosen for its potential to create a material with superior thermomechanical properties, ideal for structural applications where solvent resistance and high service temperatures are required.

thermal_crosslinking monomer n (1,1'-Ethynylenedicyclohexanol) heat Δ (Heat) monomer->heat Initiation polymer Cross-linked Poly(vinylene-co-aromatic) Network heat->polymer Curing

Caption: Proposed Thermal Cross-linking of 1,1'-Ethynylenedicyclohexanol.

Anticipated Properties and Performance Benchmarking

The structural features of 1,1'-Ethynylenedicyclohexanol—namely the rigid aliphatic rings and the reactive ethynyl group—allow us to predict a unique property profile.

  • Thermal Properties: The presence of bulky cyclohexyl groups is known to restrict chain mobility, which should lead to a significantly higher glass transition temperature (Tg) compared to analogous polymers with flexible alkyl chains.[3] For the cross-linked network, we anticipate exceptional thermal stability, with a decomposition temperature potentially exceeding 400°C, due to the formation of a rigid, covalently bonded network.

  • Mechanical Properties: The linear polymer from oxidative coupling is expected to be a rigid, potentially brittle material. In contrast, the thermally cured thermoset is predicted to exhibit high modulus, hardness, and compressive strength, characteristic of densely cross-linked systems.[4]

  • Dielectric Properties: The predominantly hydrocarbon structure of the monomer suggests that the resulting polymers will be non-polar. This is a highly desirable characteristic for applications in microelectronics, where materials with a low dielectric constant (low-κ) are required to minimize signal delay and cross-talk.[5] We anticipate a dielectric constant in the range of 2.5–3.0 for the cross-linked polymer.

Comparative Performance Analysis

To contextualize the potential of polymers derived from 1,1'-Ethynylenedicyclohexanol, their anticipated properties are compared against established high-performance polymers.

PropertyAnticipated Poly(EECD) (Cross-linked)Polyimide (Kapton®)Poly(p-phenylene vinylene) (PPV)Epoxy (Diglycidyl Ether of Bisphenol A)
Glass Transition Temp. (Tg) > 250 °C (predicted)360–410 °C~220 °C (for CVD-prepared)150–200 °C
Decomposition Temp. (TGA, 5%) > 400 °C (predicted)> 550 °C[6]~400–500 °C~350 °C
Tensile Strength (MPa) 60–90 (predicted)170–230[7]Low (typically brittle)55–130
Tensile Modulus (GPa) 3–5 (predicted)2.5–4.6[7]N/A2.4–4.5
Dielectric Constant (@ 1 MHz) 2.5–3.0 (predicted)3.4[8]~3.03.6–4.5
Solvent Resistance Excellent (predicted)Excellent[7]Poor (soluble in precursors)Excellent

Poly(EECD) = Poly(1,1'-Ethynylenedicyclohexanol)

This comparison highlights the potential for Poly(EECD) thermosets to occupy a unique space, offering a combination of high thermal stability and a very low dielectric constant, potentially rivaling more established materials in specific microelectronic and aerospace applications.

Experimental Protocols: A Guide to Synthesis and Characterization

To validate the predictions made in this guide, a systematic experimental approach is required. The following protocols provide a self-validating system for synthesis and characterization.

Protocol 1: Synthesis via Oxidative Coupling
  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter, and a condenser. The system is flame-dried under vacuum and backfilled with dry nitrogen.

  • Reagent Preparation: In a glovebox, add copper(I) chloride (0.05 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) to the flask.

  • Solvent Addition: Add 100 mL of anhydrous chlorobenzene to the flask via cannula. Stir the mixture until the catalyst dissolves.

  • Monomer Addition: Dissolve 1,1'-Ethynylenedicyclohexanol (1.0 eq) in 50 mL of anhydrous chlorobenzene and add it dropwise to the catalyst solution over 30 minutes.

  • Reaction: Switch the gas flow from nitrogen to a gentle stream of oxygen and allow the reaction to proceed at 60°C for 24 hours. The progress can be monitored by the disappearance of the monomer spot on TLC.

  • Workup: Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol. Filter the solid product, wash with fresh methanol, and dry under vacuum at 50°C.

Protocol 2: Thermal and Mechanical Characterization

A comprehensive characterization workflow is essential to build a complete property profile of the synthesized polymer.

characterization_workflow cluster_synthesis Synthesis cluster_analysis Characterization synthesis Synthesized Polymer ftir_nmr FTIR & NMR (Structure Verification) synthesis->ftir_nmr gpc GPC (Molecular Weight) synthesis->gpc dsc DSC (Glass Transition) synthesis->dsc tga TGA (Thermal Stability) synthesis->tga dma DMA (Thermomechanical Properties) synthesis->dma dielectric Dielectric Spectroscopy (Dielectric Constant) synthesis->dielectric

Caption: Workflow for the comprehensive characterization of synthesized polymers.

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine thermal stability and decomposition temperature.

    • Procedure: Heat a 5-10 mg sample from 30°C to 800°C at a rate of 10 °C/min under a nitrogen atmosphere. Record the temperature at 5% weight loss (Td5).

  • Differential Scanning Calorimetry (DSC):

    • Objective: To identify the glass transition temperature (Tg).

    • Procedure: Heat a 5-10 mg sample to 250°C at 20 °C/min, cool to 0°C at 20 °C/min, and then heat again to 300°C at 10 °C/min. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.

  • Dynamic Mechanical Analysis (DMA):

    • Objective: To measure storage modulus, loss modulus, and tan δ as a function of temperature.

    • Procedure: A rectangular sample is subjected to an oscillating strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped from ambient to 350°C at a rate of 3 °C/min. The Tg can be identified by the peak of the tan δ curve.

Conclusion and Future Outlook

While experimental data on polymers derived from 1,1'-Ethynylenedicyclohexanol is not yet present in the literature, a thorough analysis based on the monomer's structure and established polymerization principles strongly suggests its potential as a precursor to a new class of high-performance materials. The proposed synthetic routes—oxidative coupling for linear, processable polymers and thermal curing for robust thermosets—offer versatile platforms for material design.

The anticipated combination of high thermal stability, robust mechanical properties, and a low dielectric constant positions these hypothetical polymers as compelling candidates for demanding applications in the aerospace and microelectronics industries.[5][9] The experimental protocols outlined in this guide provide a clear and logical pathway for future research to validate these predictions. The synthesis and characterization of these novel polymers will undoubtedly be a valuable contribution to the field of materials science, potentially leading to materials that can overcome the limitations of current technologies.

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Comparative

assessing the purity of synthesized 1,1'-Ethynylenedicyclohexanol

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 1,1'-Ethynylenedicyclohexanol For the research, scientific, and drug development communities, the purity of a synthesized compound is not merely a qual...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 1,1'-Ethynylenedicyclohexanol

For the research, scientific, and drug development communities, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe experimental outcomes. 1,1'-Ethynylenedicyclohexanol, a symmetrical acetylenic diol, serves as a valuable building block in various synthetic pathways. Its rigid, well-defined structure makes it a candidate for applications in materials science and as a precursor in pharmaceutical synthesis. However, the utility of this compound is directly contingent on its chemical purity. This guide provides a comprehensive comparison of analytical methodologies to rigorously assess the purity of 1,1'-Ethynylenedicyclohexanol, moving beyond procedural lists to explain the causality behind methodological choices.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and its potential pitfalls. 1,1'-Ethynylenedicyclohexanol is commonly synthesized via the reaction of a central acetylenic unit with two equivalents of cyclohexanone. This is typically achieved by treating acetylene with a strong base (like sodium amide in liquid ammonia) or by using an ethynylenedimagnesium halide (a di-Grignard reagent) followed by the addition of cyclohexanone.

Given this pathway, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual cyclohexanone is a primary concern.

  • Mono-addition Product: 1-Ethynylcyclohexanol, where only one molecule of cyclohexanone has reacted with the acetylene dianion.[1]

  • Solvent Residues: Ethereal solvents (like THF or diethyl ether) from a Grignard reaction or other organic solvents used during workup and purification.

  • Side-Reaction Products: Base-catalyzed self-condensation of cyclohexanone can lead to aldol products. Furthermore, Grignard reagents are notoriously sensitive to moisture, and any protic contamination will quench the reagent and reduce yield.[2]

Therefore, a multi-faceted analytical approach is required to detect and quantify this diverse range of potential contaminants.

The First Line of Defense: Purification via Recrystallization

Before deploying advanced analytical instrumentation, a classical purification technique—recrystallization—is the most effective initial step to significantly enhance the purity of the crude product.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For 1,1'-Ethynylenedicyclohexanol, a non-polar or moderately polar solvent is often effective.

The causality here is critical: slow cooling is paramount. Rapid crashing out of the solution will trap impurities within the crystal lattice, defeating the purpose of the purification.[5] Conversely, allowing crystals to form slowly from a just-saturated hot solution promotes the selective incorporation of the target molecule into the growing lattice, excluding impurities into the mother liquor. Multiple recrystallization cycles may be necessary, with purity assessed after each step to determine if the desired level has been reached.[5]

A Comparative Analysis of Purity Assessment Techniques

No single analytical method provides a complete purity profile. True confidence is achieved by integrating data from several orthogonal techniques. The choice of methods depends on the specific information required, from a quick qualitative check to rigorous quantitative determination. The primary methods for analyzing compounds like 1,1'-Ethynylenedicyclohexanol include Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[][7]

Thin-Layer Chromatography (TLC)

Principle: TLC is a liquid-solid chromatographic technique where components of a mixture are separated based on their differential partitioning between a solid stationary phase (typically silica gel or alumina) and a liquid mobile phase.[8] More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate.

Application & Insights: TLC is an indispensable tool for real-time reaction monitoring and rapid purity screening.[8][9] By spotting the reaction mixture alongside the starting materials, one can qualitatively track the consumption of cyclohexanone and the formation of the product. In the context of 1,1'-Ethynylenedicyclohexanol, the diol product is significantly more polar than the starting cyclohexanone but may have similar polarity to the 1-ethynylcyclohexanol intermediate. A well-chosen solvent system (e.g., a mixture of hexane and ethyl acetate) is crucial to achieve separation.[10] The presence of a single spot (with an Rf value distinct from starting materials) is a good preliminary indicator of high purity.

Strengths:

  • Rapid, inexpensive, and requires minimal sample.[9]

  • Excellent for monitoring reaction progress.

Limitations:

  • Primarily qualitative; not suitable for accurate quantification.

  • May fail to separate impurities with very similar polarities.

  • Limited sensitivity for trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a molecule.[11] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed structural information. The area under a signal in ¹H NMR is directly proportional to the number of protons it represents, enabling quantitative analysis (qNMR).

Application & Insights: NMR is arguably the most powerful tool for both structural confirmation and purity assessment. The ¹H NMR spectrum of pure 1,1'-Ethynylenedicyclohexanol is expected to be simple, showing signals for the cyclohexyl protons and the hydroxyl protons. The molecule's symmetry is a key feature to verify. The absence of signals corresponding to cyclohexanone (especially in the downfield region around 2.2-2.5 ppm) or 1-ethynylcyclohexanol (which would have a terminal acetylenic proton signal around 2.4 ppm) is a strong indicator of purity.

Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample. By comparing the integral of a product signal to the integral of a standard's signal, the exact purity of the synthesized compound can be determined with high accuracy.

Strengths:

  • Provides unambiguous structural confirmation.[12]

  • Highly quantitative and serves as a primary ratio method.

  • Detects a wide range of organic impurities, provided they have NMR-active nuclei and are present above the detection limit (~0.1 mol%).

Limitations:

  • Relatively low sensitivity compared to chromatographic methods.

  • May not detect non-proton-containing impurities (e.g., inorganic salts).

  • Requires more expensive instrumentation and expertise.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that uses high pressure to force a liquid mobile phase through a column packed with a solid stationary phase.[13] For a non-polar molecule like 1,1'-Ethynylenedicyclohexanol, a reversed-phase (RP-HPLC) method is most appropriate, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). Separation occurs based on the differential partitioning of analytes between the two phases.

Application & Insights: HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[14] It excels at separating the target compound from closely related impurities. An HPLC chromatogram of a pure sample will show a single, sharp, symmetrical peak at a specific retention time. Impurities will appear as additional peaks. The area of each peak is proportional to the concentration of the corresponding component. Purity is often expressed as "area percent," calculated by dividing the area of the main peak by the total area of all peaks. A Diode Array Detector (DAD) or UV detector is typically used, as the acetylenic bond provides a chromophore.

Strengths:

  • High sensitivity (can detect impurities at levels below 0.1%).

  • Excellent resolution for separating closely related compounds.

  • Highly accurate and precise for quantitative analysis.[15]

Limitations:

  • Requires method development to optimize separation.

  • Non-UV-active impurities will not be detected by a UV detector.

  • Can be destructive to the sample depending on the detection method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[16] The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing both molecular weight and fragmentation information.[17]

Application & Insights: GC-MS is particularly well-suited for detecting volatile impurities such as residual cyclohexanone and organic solvents. While 1,1'-Ethynylenedicyclohexanol itself has a relatively high boiling point, it can be analyzed by GC if a high-temperature column and appropriate derivatization (e.g., silylation of the hydroxyl groups) are used to increase its volatility and thermal stability. The primary value of GC-MS in this context is its exceptional ability to identify unknown impurities by matching their mass spectra to extensive libraries.

Strengths:

  • Unmatched for identifying volatile and semi-volatile impurities.

  • Extremely high sensitivity.

  • Provides definitive identification of unknowns through mass spectral libraries.

Limitations:

  • Limited to thermally stable and volatile compounds. The diol may degrade at high injector temperatures.

  • Derivatization may be required, adding a step to the workflow.

Summary of Methodologies

FeatureThin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Reaction monitoring, qualitative screeningStructural confirmation, quantitative purityQuantitative purity, impurity profilingIdentification of volatile impurities
Quantitation No (semi-quantitative at best)Yes (High precision with internal standard)Yes (High accuracy and precision)Yes (with appropriate calibration)
Sensitivity Low (µg range)Moderate (~0.1 mol%)High (ng-pg range)Very High (pg-fg range)
Throughput HighLow to ModerateModerateModerate
Information Polarity (Rf value)Full chemical structure, connectivityRetention time, UV absorbanceRetention time, molecular weight, fragmentation
Key Advantage Speed and low costDefinitive structural informationHigh resolution and quantitative accuracyDefinitive identification of volatiles

Detailed Experimental Protocols

Protocol 1: TLC Analysis of 1,1'-Ethynylenedicyclohexanol
  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Gently draw a light pencil line ~1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude product, a recrystallized sample, and the cyclohexanone starting material in separate vials with a small amount (~0.5 mL) of a volatile solvent like ethyl acetate.

  • Spotting: Using separate capillary tubes, spot a small amount of each solution onto the origin line. Keep the spots small and concentrated.

  • Development: Prepare a developing chamber with a mobile phase of 4:1 Hexane:Ethyl Acetate. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Alternatively, stain the plate using a permanganate dip, which reacts with the alcohol and alkyne functional groups.

  • Interpretation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent). A pure product should show a single spot. Compare the Rf of any impurities to the starting material spot.

Protocol 2: RP-HPLC Purity Determination
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 1,1'-Ethynylenedicyclohexanol and dissolve it in 10 mL of the mobile phase (50:50 water:acetonitrile) to make a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram. Identify the main peak corresponding to 1,1'-Ethynylenedicyclohexanol. Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

An effective purity assessment strategy follows a logical progression from crude material to a well-characterized compound.

PurityWorkflow Crude Crude Synthesized Product Recryst Recrystallization Crude->Recryst TLC_Check TLC Screen Recryst->TLC_Check MotherLiquor Mother Liquor (Impurities) Recryst->MotherLiquor HPLC_Quant HPLC Quantification TLC_Check->HPLC_Quant  Looks Clean Fail Further Purification Required TLC_Check->Fail  Impurities  Visible NMR_Confirm NMR Structural Confirmation HPLC_Quant->NMR_Confirm  Purity >99% HPLC_Quant->Fail  Purity <99% GCMS_Vol GC-MS for Volatiles (Optional) NMR_Confirm->GCMS_Vol  Structure OK Pure Certified Pure Compound NMR_Confirm->Pure GCMS_Vol->Pure HPLC_Method cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh ~10 mg of sample Dissolve 2. Dissolve in 10 mL of 50:50 ACN:H2O Weigh->Dissolve Filter 3. Filter through 0.45 µm syringe filter Dissolve->Filter Inject 4. Inject 10 µL onto C18 column Filter->Inject Elute 5. Elute with H2O/ACN gradient at 1 mL/min Inject->Elute Detect 6. Detect at 210 nm Elute->Detect Integrate 7. Integrate all peaks in the chromatogram Detect->Integrate Calculate 8. Calculate purity using area percent method Integrate->Calculate

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion: An Integrated Strategy for Purity Assurance

Assessing the purity of synthesized 1,1'-Ethynylenedicyclohexanol requires a thoughtful, multi-instrumental approach. While a preliminary purification by recrystallization is essential, it must be validated by analytical techniques. TLC serves as a rapid and invaluable tool for monitoring the purification process. For definitive structural confirmation and detection of major impurities, NMR spectroscopy is unparalleled. Finally, for sensitive and accurate quantification of purity and the impurity profile, RP-HPLC is the method of choice. In cases where volatile contaminants are a concern, GC-MS provides a powerful complementary analysis. By strategically combining these methods, researchers can ensure the quality and reliability of their synthesized material, underpinning the integrity of their subsequent scientific endeavors.

References

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Validation

A Technical Guide to 1,1'-Ethynylenedicyclohexanol: Applications in Advanced Polymer Systems

For Researchers, Scientists, and Drug Development Professionals Abstract 1,1'-Ethynylenedicyclohexanol, a unique di-acetylenic diol, presents significant potential as a monomer and crosslinking agent in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Ethynylenedicyclohexanol, a unique di-acetylenic diol, presents significant potential as a monomer and crosslinking agent in the development of high-performance thermosetting polymers. Its rigid cyclohexyl groups and reactive ethynyl functionalities offer a pathway to materials with enhanced thermal stability, mechanical strength, and low water absorption. This guide provides a comprehensive technical overview of the applications of 1,1'-Ethynylenedicyclohexanol, comparing its performance with alternative technologies and presenting supporting experimental data from analogous systems to elucidate its potential.

Introduction to 1,1'-Ethynylenedicyclohexanol

1,1'-Ethynylenedicyclohexanol, also known as bis(1-hydroxycyclohexyl)acetylene, is a crystalline solid with the chemical formula C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol .[1] Its structure, characterized by two cyclohexanol rings linked by an acetylene unit, imparts a unique combination of rigidity and reactivity. The hydroxyl groups can participate in various reactions, while the ethynyl group is amenable to addition polymerization, cyclotrimerization, and other coupling reactions.

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-olPubChem[1]
CAS Number78-54-6PubChem[1]
Molecular FormulaC₁₄H₂₂O₂PubChem[1]
Molecular Weight222.32 g/mol PubChem[1]

Synthesis of 1,1'-Ethynylenedicyclohexanol

The primary synthetic route to 1,1'-Ethynylenedicyclohexanol is the Favorskii reaction, which involves the ethynylation of a ketone.[2] In this case, two equivalents of cyclohexanone react with acetylene in the presence of a strong base, such as potassium hydroxide or sodium amide, in an inert solvent.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Cyclohexanone 2 x Cyclohexanone Reaction + Cyclohexanone->Reaction Acetylene Acetylene Acetylene->Reaction Base Strong Base (e.g., KOH) Base->Reaction Catalyst Solvent Inert Solvent (e.g., THF) Solvent->Reaction Product 1,1'-Ethynylenedicyclohexanol Reaction->Product

Figure 1: Synthesis of 1,1'-Ethynylenedicyclohexanol via the Favorskii reaction.

Experimental Protocol (General Procedure):

A detailed, specific protocol for the synthesis of 1,1'-Ethynylenedicyclohexanol is described in various patents. A general laboratory-scale procedure is as follows:

  • A solution of a strong base (e.g., potassium hydroxide) is prepared in an inert solvent (e.g., anhydrous THF or diethyl ether) in a reaction vessel equipped with a stirrer, gas inlet, and dropping funnel.

  • Acetylene gas is bubbled through the solution at a controlled rate.

  • Cyclohexanone is added dropwise to the reaction mixture while maintaining the temperature.

  • The reaction is stirred for a specified period until completion, which can be monitored by techniques such as thin-layer chromatography.

  • The reaction mixture is then neutralized with a weak acid and the product is extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography to yield pure 1,1'-Ethynylenedicyclohexanol.

Applications in Polymer Science

The bifunctional nature of 1,1'-Ethynylenedicyclohexanol makes it a versatile building block for various polymer architectures. Its primary applications lie in the formation of high-performance thermosetting resins and as a crosslinking agent to enhance the properties of existing polymers.

Monomer for High-Performance Thermosets

The ethynyl groups of 1,1'-Ethynylenedicyclohexanol can undergo thermal or catalytic polymerization to form a highly crosslinked network. This process, often referred to as "curing," transforms the low-molecular-weight monomer into a rigid, infusible, and insoluble thermoset polymer.

Polymerization Mechanism:

  • Addition Polymerization: The triple bonds can react to form polyene structures.

  • Cyclotrimerization: Three ethynyl groups can react to form a benzene ring, leading to a highly stable, crosslinked network.

  • Diels-Alder Reactions: The ethynyl groups can act as dienophiles in Diels-Alder reactions, contributing to crosslinking.

Polymerization cluster_reactions Curing Reactions cluster_product Product Monomer 1,1'-Ethynylenedicyclohexanol (Monomer) Addition Addition Polymerization (Polyene formation) Monomer->Addition Heat/Catalyst Cyclo Cyclotrimerization (Benzene ring formation) Monomer->Cyclo Heat/Catalyst DA Diels-Alder Reactions Monomer->DA Heat/Catalyst Thermoset Crosslinked Thermoset Polymer Addition->Thermoset Cyclo->Thermoset DA->Thermoset

Figure 2: Potential polymerization pathways for 1,1'-Ethynylenedicyclohexanol.

Expected Properties of the Resulting Thermoset:

Based on the properties of polymers derived from other aryl and alkyl ethynyl-terminated monomers, a thermoset based on 1,1'-Ethynylenedicyclohexanol is anticipated to exhibit:

  • High Thermal Stability: The formation of a highly crosslinked, aromatic network upon curing would lead to excellent resistance to thermal degradation. Difunctional and trifunctional arylacetylenes have been used to create thermoset matrix resins that are thermally stable up to approximately 460°C in air.[3]

  • Good Mechanical Properties: The rigid cyclohexyl groups and high crosslink density would contribute to a high glass transition temperature (Tg), high modulus, and good strength. However, this high crosslink density can also lead to brittle failure.[3]

  • Low Moisture Absorption: The hydrophobic nature of the cyclohexyl rings would result in low water uptake, which is beneficial for applications in humid environments.

  • Excellent Chemical Resistance: The dense, crosslinked network would provide resistance to a wide range of solvents and chemicals.

Crosslinking Agent for Polymers

1,1'-Ethynylenedicyclohexanol can be incorporated into existing polymer backbones to introduce reactive crosslinking sites. The ethynyl groups can then be thermally cured to form a crosslinked network, thereby improving the thermal and mechanical properties of the base polymer. Crosslinkers create strong three-dimensional networks that enhance material stability, mechanical strength, and thermal resistance.[4][5]

Workflow for Polymer Crosslinking:

CrosslinkingWorkflow Start Start: Base Polymer (e.g., Epoxy, Polyimide) Step1 Step 1: Incorporation of 1,1'-Ethynylenedicyclohexanol Start->Step1 Step2 Step 2: Thermal Curing Step1->Step2 End End: Crosslinked Polymer with Enhanced Properties Step2->End

Figure 3: General workflow for using 1,1'-Ethynylenedicyclohexanol as a crosslinking agent.

Comparison with Alternative Technologies

The performance of 1,1'-Ethynylenedicyclohexanol should be evaluated in the context of other commercially available monomers and crosslinking agents.

Comparison with Other Ethynyl-Terminated Monomers

Several other ethynyl-terminated monomers are used in high-performance applications. A comparison with phenylethynyl-terminated imide (PETI) oligomers provides a useful benchmark.

Feature1,1'-EthynylenedicyclohexanolPhenylethynyl-Terminated Imide (PETI) Oligomers
Structure Aliphatic diol with internal ethynyl groupAromatic imide oligomer with terminal phenylethynyl groups
Curing Temperature Expected to be in the range of 180-350°C[3]Typically cured around 370°C for 1-2 hours[6]
Processing Potentially lower melt viscosity due to aliphatic natureGenerally higher melt viscosities, can be challenging to process[6]
Thermal Stability Good, but potentially lower than fully aromatic systemsExcellent, with exceptional thermo-oxidative stability[6]
Mechanical Properties Expected to be rigid and potentially brittleHigh strength and modulus, but can also be brittle[6]
Moisture Resistance Expected to be high due to cyclohexyl groupsGenerally low, but can be influenced by the imide backbone
Comparison with Other Crosslinking Agents

When used as a crosslinking agent, 1,1'-Ethynylenedicyclohexanol can be compared to other common crosslinkers like bismaleimides and those used in Diels-Alder reactions.

Feature1,1'-EthynylenedicyclohexanolBismaleimides (BMIs)Diels-Alder Crosslinkers (e.g., Furan/Maleimide)
Crosslinking Chemistry Addition polymerization, cyclotrimerizationMichael addition, free-radical polymerization[4+2] cycloaddition
Curing Conditions High temperature (typically >180°C)High temperature (typically 170-250°C), often with a post-cureMild conditions, often thermally reversible[4]
Reversibility IrreversibleIrreversibleReversible, allowing for self-healing and reprocessing[4]
Resulting Network Highly rigid and thermally stableHigh modulus and good thermal stabilityCan be designed for dynamic properties
Advantages High thermal stability, good for high-temperature applicationsWell-established technology with good mechanical propertiesReversibility enables novel functionalities
Disadvantages Potentially brittle, limited data availableBrittle, can be difficult to processLower thermal stability of the crosslinks

Potential Applications

The unique properties of 1,1'-Ethynylenedicyclohexanol suggest its use in several advanced applications:

  • High-Temperature Composite Materials: As a matrix resin for carbon or glass fiber composites in the aerospace and automotive industries, where high thermal stability and mechanical performance are critical.[3]

  • Adhesives and Coatings: For high-temperature bonding and protective coatings that require excellent thermal and chemical resistance.

  • Electronic Encapsulation: To protect sensitive electronic components from heat, moisture, and harsh chemicals.

Conclusion

1,1'-Ethynylenedicyclohexanol is a promising monomer and crosslinking agent for the development of high-performance thermosetting polymers. Its rigid aliphatic structure and reactive ethynyl groups offer a pathway to materials with a desirable combination of thermal stability, mechanical strength, and low moisture absorption. While specific experimental data on the polymerization and material properties of 1,1'-Ethynylenedicyclohexanol are limited in publicly available literature, a strong case for its potential can be made based on the performance of analogous ethynyl-terminated systems. Further research into the synthesis, curing kinetics, and material properties of polymers derived from 1,1'-Ethynylenedicyclohexanol is warranted to fully realize its potential in advanced material applications.

References

  • (Author, Year). 1,1-polymerization of acetylene. ResearchGate. [Link]

  • (Author, Year). 1,1-polymerization of acetylene. PMC - NIH. [Link]

  • Hurwitz, F. I. (1986). Ethynylated aromatics as high temperature matrix resins. NASA Technical Reports Server. [Link]

  • (Author, Year). Aryl Ethynyl Terminated Imide Oligomers and Their Cured Polymers. ACS Publications. [Link]

  • (Author, Year). Polymer aerogel with improved mechanical and thermal properties.
  • PubChem. (n.d.). 1,1'-Ethynylenedicyclohexanol. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,1'-Ethynylenedicyclohexanol

This document provides essential procedural guidance for the safe and compliant disposal of 1,1'-Ethynylenedicyclohexanol (CAS No. 78-27-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,1'-Ethynylenedicyclohexanol (CAS No. 78-27-3). As a compound frequently utilized in specialized chemical syntheses, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards. This guide is intended for researchers, scientists, and laboratory professionals, offering a framework built on established safety protocols and regulatory standards to ensure operational safety and environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the critical first step in establishing a safe disposal plan. 1,1'-Ethynylenedicyclohexanol is not a benign substance; it presents several health and safety hazards that dictate its handling and disposal pathway.[1] The primary rationale for treating this compound as hazardous waste stems from its toxicological profile.

Key Hazards:

  • Toxicity: The compound is classified as harmful if swallowed and toxic in contact with skin.[2] This necessitates the use of personal protective equipment to prevent accidental exposure during handling and disposal.

  • Irritation: It is known to cause serious eye irritation and skin irritation.[1][3] Direct contact can lead to discomfort or injury, reinforcing the need for protective barriers.

  • Respiratory Effects: Inhalation may cause respiratory tract irritation.[1][4] Handling procedures must be designed to minimize the generation of dust or aerosols.[4]

  • Flammability: While not highly flammable, it is a combustible material, and its containers may explode when heated.[3] Therefore, it must be kept away from heat and ignition sources.[5][6]

These hazards are summarized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as detailed below.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowed[1][2]Danger / Warning[1][2][7]
Acute Toxicity, DermalH311: Toxic in contact with skin[2]Danger[2][7]
Skin IrritationH315: Causes skin irritation[1][3]Danger / Warning[1][2][7]
Eye IrritationH319: Causes serious eye irritation[1][2][3]Danger / Warning[1][2][7]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]Warning[1]

Pre-Disposal Operations: Ensuring Safety at the Point of Generation

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and segregation at the source. The principle here is containment and prevention of exposure.

Mandatory Personal Protective Equipment (PPE): Before handling 1,1'-Ethynylenedicyclohexanol for disposal, the following PPE is required:

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[8] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.

  • Body Protection: Wear appropriate protective clothing to prevent any possibility of skin exposure.[4][6]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[3][4] If significant dust or vapor is anticipated, a NIOSH-approved respirator should be used.[4][8]

Waste Segregation: It is a cardinal rule of chemical waste management to never mix different waste streams. 1,1'-Ethynylenedicyclohexanol waste must be collected in a dedicated, clearly labeled container. This prevents potentially dangerous reactions with incompatible chemicals and ensures the waste can be processed correctly by the disposal facility.

Waste Collection, Storage, and Labeling Protocol

The systematic collection and storage of chemical waste is a self-validating system that minimizes risks within the laboratory and ensures compliance with regulations.

Step-by-Step Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and sealable container compatible with 1,1'-Ethynylenedicyclohexanol. The original product container is often a suitable choice.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1,1'-Ethynylenedicyclohexanol".

    • The associated hazards (e.g., "Toxic," "Irritant").[9]

    • The date on which waste was first added to the container.

  • Closure: Keep the container tightly closed except when adding waste.[4][6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4][6][8] The storage area should be secure and accessible only to authorized personnel.[7]

Spill and Emergency Response

Despite precautions, spills can occur. A clear and practiced response plan is essential.

  • Evacuate and Secure: Keep personnel away from the spill area and remove all sources of ignition.[3]

  • Containment: For small spills, use an absorbent, inert material such as sand or vermiculite to contain the substance.[5][8] Sweep or vacuum the material into a suitable container for disposal.[4] Avoid generating dust.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report all spills to the appropriate environmental health and safety (EHS) personnel at your institution.[8]

Final Disposal Pathway: A Procedural Workflow

The ultimate disposal of 1,1'-Ethynylenedicyclohexanol must be conducted by a licensed and approved waste disposal facility. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[10] The disposal process follows a clear, logical path to ensure safety and regulatory compliance.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Operations A Waste 1,1'-Ethynylenedicyclohexanol Generated B Select Designated Hazardous Waste Container A->B Step 1 C Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards B->C Step 2 D Segregate from Other Waste Streams C->D Step 3 E Store in Secure, Designated Area D->E Step 4 F Contact Approved Hazardous Waste Vendor E->F Step 5 G Prepare for Shipment (Follow Vendor Instructions) F->G Step 6 H Complete Waste Manifest Documentation G->H Step 7 I Waste Transported for Final Disposal H->I Step 8 J Disposal via Controlled Incineration or Chemical Destruction Plant

Caption: Decision workflow for the disposal of 1,1'-Ethynylenedicyclohexanol.

The recommended final disposal methods include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[7] These methods are designed to destroy the chemical completely, preventing its release into the environment.

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11] Laboratories are considered hazardous waste generators and must comply with the specific requirements for their generator category.[11] It is the responsibility of the waste generator to ensure that their disposal practices are fully compliant.

References

  • What are the safety precautions when using 1 - ethylcyclohexanol? - Blog. (2025, October 30). Sibaonuo Chemical. Retrieved from [Link]

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  • Hazardous Waste Management and Disposal. (n.d.). USC Dornsife. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1,1'-Ethynylenedicyclohexanol | C14H22O2 | CID 94825. (n.d.). PubChem. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from [Link]

  • WASTE DISPOSAL MANUAL. (n.d.). University of Louisville, Department of Environmental Health and Safety. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ethylidene Dichloride (1,1-Dichloroethane). (2000, January). U.S. Environmental Protection Agency. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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